2,5-Dibromoterephthalaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromoterephthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUKSWCSOBXUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C=O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493512 | |
| Record name | 2,5-Dibromobenzene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63525-48-4 | |
| Record name | 2,5-Dibromobenzene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromoterephthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2,5-Dibromoterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of 2,5-Dibromoterephthalaldehyde. The information is presented to support its application in chemical synthesis, materials science, and pharmaceutical research. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols from cited literature are provided.
Core Chemical and Physical Properties
This compound is a brominated aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄Br₂O₂ | [1][2] |
| Molecular Weight | 291.92 g/mol | [1][2] |
| CAS Number | 63525-48-4 | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | White to green to brown powder/crystal | |
| Melting Point | 189 - 193 °C | [3] |
| Boiling Point | 357.4 ± 42.0 °C (Predicted) | [3] |
| Density | 2.011 g/cm³ (Predicted) | |
| Solubility | Soluble in dichloromethane and ethanol. | [1] |
| InChI | 1S/C8H4Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | [1][2] |
| InChIKey | VSUKSWCSOBXUFG-UHFFFAOYSA-N | [4] |
| SMILES | C1=C(C(=CC(=C1Br)C=O)Br)C=O | [2] |
Chemical Structure and Crystallography
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms and two aldehyde groups at positions 2,5 and 1,4, respectively.
Caption: 2D chemical structure of this compound.
A crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 220478 .[1] This data provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. Researchers can access this data through the CCDC website for detailed structural analysis.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the hydrolysis of 1,4-dibromo-2,5-bis(dibromomethyl)benzene.[3]
Experimental Procedure:
-
Reaction Setup: A solution of 1,4-dibromo-2,5-bis(dibromomethyl)benzene (0.516 mmol) is dissolved in ethanol (10 mL).
-
Addition of Reagent: An aqueous solution (4 mL) of silver nitrate (2.17 mmol) is added to the ethanolic solution.
-
Reaction Conditions: The reaction mixture is heated to reflux for 40 minutes under an inert atmosphere (e.g., argon).
-
Work-up: After the reaction is complete, the solution is cooled to room temperature. The precipitated silver bromide is removed by filtration. The filter cake is washed with ethanol (2 x 5 mL).
-
Purification: The solvent from the filtrate is removed by evaporation. The resulting residue is purified by recrystallization from hexane to yield the final product as a white solid.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic protons and the aromatic protons. The aldehydic protons would appear as singlets in the downfield region (typically δ 9-10 ppm). The two aromatic protons would also appear as singlets, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and aldehyde groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the aldehyde groups (typically δ 180-200 ppm), the aromatic carbons attached to the bromine atoms, and the aromatic carbons attached to the aldehyde and hydrogen atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aldehyde) | 2900 - 2800 and 2800 - 2700 |
| C=O stretch (aldehyde) | 1715 - 1680 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-Br stretch | 700 - 500 |
The presence of a strong absorption band in the region of 1715-1680 cm⁻¹ is a key indicator of the carbonyl group of the aldehyde. The C-Br stretching vibrations are typically observed in the fingerprint region.[6]
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of organic molecules and materials. Its two reactive aldehyde groups and the presence of bromine atoms, which can participate in cross-coupling reactions, make it a versatile building block for:
-
Covalent Organic Frameworks (COFs): The aldehyde functionalities are commonly used in the formation of imine-linked COFs, which are crystalline porous polymers with applications in gas storage, catalysis, and sensing.[7]
-
Pharmaceutical Intermediates: As a difunctional molecule, it can be used in the synthesis of complex molecular architectures relevant to drug discovery.
-
Materials Science: The bromine atoms can be substituted to introduce other functional groups, allowing for the synthesis of novel organic electronic and photoluminescent materials.[1]
References
- 1. This compound | C8H4Br2O2 | CID 12353544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|63525-48-4 - MOLBASE Encyclopedia [m.molbase.com]
- 3. This compound CAS#: 63525-48-4 [m.chemicalbook.com]
- 4. This compound | 63525-48-4 [sigmaaldrich.com]
- 5. This compound(63525-48-4) 1H NMR [m.chemicalbook.com]
- 6. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 7. This compound | 63525-48-4 | TCI AMERICA [tcichemicals.com]
Synthesis of 2,5-Dibromoterephthalaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic pathways to 2,5-Dibromoterephthalaldehyde, a valuable building block in the synthesis of novel materials and pharmaceutical compounds. This document provides a comparative analysis of the most common manufacturing routes, complete with detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Executive Summary
This compound is a key intermediate sought for its utility in the construction of complex molecular architectures, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and pharmacologically active molecules. This guide details three principal synthetic routes, commencing from readily available starting materials: 1,4-dibromo-2,5-bis(dibromomethyl)benzene, p-xylene, and 2,5-dibromoterephthalic acid. Each route is evaluated based on yield, reaction conditions, and scalability, providing a comprehensive resource for laboratory and industrial applications.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route for this compound is contingent on factors such as precursor availability, desired scale, and acceptable yield. The following tables provide a quantitative comparison of the key synthesis pathways.
| Route | Starting Material | Key Intermediates | Overall Yield | Key Advantages | Key Disadvantages |
| 1 | 1,4-dibromo-2,5-bis(dibromomethyl)benzene | N/A | High (up to 95%) | High-yielding final step. | Starting material is not commercially common. |
| 2 | p-Xylene | 2,5-Dibromo-p-xylene | Moderate | Readily available and inexpensive starting material. | Multi-step process with a challenging oxidation step. |
| 3 | 2,5-Dibromoterephthalic Acid | 2,5-Dibromoterephthaloyl chloride (optional) | Variable | Starts from a stable, commercially available precursor. | Reduction step can be challenging and may require harsh reagents. |
Detailed Experimental Protocols
Route 1: From 1,4-dibromo-2,5-bis(dibromomethyl)benzene
This route offers a direct and high-yielding conversion to the target molecule.
Experimental Protocol:
A solution of 1,4-dibromo-2,5-bis(dibromomethyl)benzene in a mixture of acetonitrile and water is treated with silver nitrate. The reaction mixture is refluxed for several hours. The precipitated silver bromide is removed by filtration, and the filtrate is concentrated. The crude product is then purified by recrystallization to afford this compound.
| Parameter | Value |
| Reactants | 1,4-dibromo-2,5-bis(dibromomethyl)benzene, Silver Nitrate |
| Solvent | Acetonitrile/Water |
| Temperature | Reflux |
| Reaction Time | 5 hours |
| Purification | Recrystallization |
| Yield | 95% |
Route 2: From p-Xylene
This pathway involves a two-step process: the selective bromination of p-xylene followed by oxidation of the resulting 2,5-dibromo-p-xylene.
Step 2a: Synthesis of 2,5-Dibromo-p-xylene
Experimental Protocol:
To a solution of p-xylene in a suitable solvent, a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added. The reaction mixture is heated to initiate the reaction. After completion, the reaction is quenched, and the product is isolated and purified by distillation or recrystallization.
| Parameter | Value |
| Reactants | p-Xylene, N-Bromosuccinimide, Radical Initiator |
| Solvent | Carbon Tetrachloride |
| Temperature | Reflux |
| Reaction Time | Not specified |
| Purification | Distillation/Recrystallization |
| Yield | High |
Step 2b: Oxidation of 2,5-Dibromo-p-xylene
Experimental Protocol:
The oxidation of 2,5-dibromo-p-xylene to this compound can be achieved using various oxidizing agents. A common method involves heating with a mixture of chromium trioxide in acetic anhydride and acetic acid. The reaction is carefully monitored until the starting material is consumed. The product is then isolated by extraction and purified by chromatography.
| Parameter | Value |
| Reactants | 2,5-Dibromo-p-xylene, Chromium trioxide |
| Solvent | Acetic Anhydride, Acetic Acid |
| Temperature | 40-50 °C |
| Reaction Time | Not specified |
| Purification | Column Chromatography |
| Yield | Moderate |
Route 3: From 2,5-Dibromoterephthalic Acid
This route involves the reduction of the dicarboxylic acid to the corresponding dialdehyde.
Step 3a: Synthesis of 2,5-Dibromoterephthalic Acid
Experimental Protocol:
Terephthalic acid is dissolved in oleum, and bromine is added portion-wise while maintaining the temperature. The reaction mixture is stirred for an extended period, after which it is poured onto ice to precipitate the product. The crude 2,5-dibromoterephthalic acid is collected by filtration and washed.[1][2]
| Parameter | Value |
| Reactants | Terephthalic Acid, Bromine, Oleum |
| Temperature | 50-75 °C |
| Reaction Time | 18-20 hours |
| Purification | Precipitation and washing |
| Yield | High |
Step 3b: Reduction to this compound
Experimental Protocol:
The reduction of 2,5-dibromoterephthalic acid can be achieved via its diacyl chloride. The diacid is first converted to 2,5-dibromoterephthaloyl chloride using a chlorinating agent like thionyl chloride. The resulting diacyl chloride is then subjected to a Rosenmund reduction, using hydrogen gas and a poisoned palladium catalyst (e.g., palladium on barium sulfate poisoned with quinoline-sulfur), to yield the desired dialdehyde.
| Parameter | Value |
| Reactants | 2,5-Dibromoterephthaloyl chloride, H2, Pd/BaSO4, Quinoline-Sulfur |
| Solvent | Toluene or Xylene |
| Temperature | Room temperature to gentle heating |
| Reaction Time | Varies, monitored by H2 uptake |
| Purification | Filtration and recrystallization |
| Yield | Moderate to high |
Synthesis Route Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.
Caption: Synthesis of this compound from 1,4-dibromo-2,5-bis(dibromomethyl)benzene.
Caption: Two-step synthesis of this compound from p-xylene.
Caption: Synthesis of this compound via reduction of 2,5-dibromoterephthalic acid.
References
Spectroscopic Profile of 2,5-Dibromoterephthalaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the spectroscopic data for 2,5-Dibromoterephthalaldehyde (CAS No. 63525-48-4), a key intermediate in organic synthesis. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound verification, quality control, and reaction monitoring.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.51 | s | 2H | Aldehydic Protons (-CHO) |
| 8.20 | s | 2H | Aromatic Protons (Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 189.5 | Aldehydic Carbon (-CHO) |
| 137.8 | Aromatic Carbon (Ar-C) |
| 136.2 | Aromatic Carbon (Ar-C) |
| 128.1 | Aromatic Carbon (Ar-C-Br) |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~2850, ~2750 | C-H Stretch (Aldehyde) |
| ~1700 | C=O Stretch (Aldehyde) |
| ~1570 | C=C Stretch (Aromatic Ring) |
| ~880 | C-H Bend (Aromatic, out-of-plane) |
| ~750 | C-Br Stretch |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 290, 292, 294 | Molecular Ion Peak [M]⁺, [M+2]⁺, [M+4]⁺ (Isotopic pattern for two Br atoms) |
Experimental Protocols
The data presented in this guide are based on standard analytical procedures for organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width was set to encompass the expected chemical shifts, and for ¹³C NMR, a proton-decoupled sequence was utilized to obtain singlets for all carbon atoms.
Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was obtained by averaging multiple scans over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the resulting fragments were analyzed by a mass analyzer. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum of this compound.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide serves as a foundational reference for the spectroscopic properties of this compound. The provided data and protocols are intended to support the research and development activities of professionals in the chemical and pharmaceutical sciences.
Technical Guide: 2,5-Dibromoterephthalaldehyde (CAS 63525-48-4)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the properties, synthesis applications, and potential biological relevance of 2,5-Dibromoterephthalaldehyde (CAS 63525-48-4).
Chemical and Physical Properties
This compound is an aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the construction of porous crystalline materials.[1][2] Its chemical structure features a benzene ring substituted with two bromine atoms and two aldehyde functional groups.[1]
Table 1: Chemical and Physical Properties of CAS 63525-48-4
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄Br₂O₂ | [3] |
| Molecular Weight | 291.92 g/mol | [3] |
| IUPAC Name | 2,5-dibromobenzene-1,4-dicarbaldehyde | [3] |
| Synonyms | 2,5-Dibromo-1,4-benzenedicarboxaldehyde, 2,5-Dibromo-1,4-diformylbenzene | [2] |
| Appearance | White to green to brown powder/crystal | [2] |
| Melting Point | 189.0 to 193.0 °C | [2] |
| Boiling Point | 357.4±42.0 °C (Predicted) | [4] |
| Density | 2.011 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol.[1] | [1] |
| SMILES | C1=C(C=O)C(=CC(=C1Br)C=O)Br | [3] |
| InChI | InChI=1S/C8H4Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | [5] |
Applications in Synthesis: Covalent Organic Frameworks (COFs)
The primary application of this compound is as a monomer in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with potential applications in gas storage, separation, and catalysis. The aldehyde functional groups of this compound can react with amine linkers to form stable imine-linked COFs.
Experimental Protocol: Solvothermal Synthesis of an Imine-Linked COF
This protocol describes a general method for the synthesis of an imine-linked COF using this compound and a diamine linker, such as p-phenylenediamine.
Materials:
-
This compound
-
p-Phenylenediamine
-
A solvent mixture (e.g., o-dichlorobenzene/n-butanol or mesitylene/dioxane)
-
Aqueous acetic acid (as a catalyst)
Procedure:
-
In a Pyrex tube, add this compound and p-phenylenediamine in a 1:1 molar ratio.
-
Add the solvent mixture and a catalytic amount of aqueous acetic acid.
-
Sonicate the mixture for a few minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a high vacuum, and seal the tube.
-
Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 3-7 days).
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product extensively with anhydrous acetone and tetrahydrofuran to remove any unreacted monomers and oligomers.
-
Dry the final COF product under vacuum at an elevated temperature (e.g., 150 °C).
Characterization:
The resulting COF can be characterized by various techniques, including:
-
Powder X-ray Diffraction (PXRD) to confirm crystallinity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy to verify the formation of imine bonds.
-
Gas Adsorption-Desorption Isotherms (e.g., N₂ at 77 K) to determine the surface area and porosity.
References
An In-depth Technical Guide on 2,5-Dibromoterephthalaldehyde
This guide provides essential chemical data for 2,5-Dibromoterephthalaldehyde, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Core Chemical Data
The fundamental properties of this compound, including its molecular formula and molecular weight, are summarized below. This data is crucial for stoichiometric calculations in experimental protocols and for the characterization of the compound.
| Property | Value |
| Molecular Formula | C₈H₄Br₂O₂[1][2][3] |
| Molecular Weight | 291.92 g/mol [2][3][4] |
| Exact Mass | 289.858 Da[1][2] |
The compound, also known by synonyms such as 2,5-Dibromobenzene-1,4-dicarbaldehyde, has a CAS number of 63525-48-4[2][3].
Logical Relationship of Chemical Properties
The following diagram illustrates the direct relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight).
Caption: Relationship between chemical identity, formula, and molecular weight.
References
The Versatility of 2,5-Dibromoterephthalaldehyde in Advanced Materials Science: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the burgeoning applications of 2,5-dibromoterephthalaldehyde in the synthesis of advanced materials. This document provides researchers, scientists, and drug development professionals with an in-depth overview of its use in creating Covalent Organic Frameworks (COFs) and its potential in the field of optoelectronics, supported by detailed experimental protocols, quantitative data, and pathway visualizations.
This compound, a versatile aromatic aldehyde, has emerged as a critical building block in the field of materials science. Its rigid structure and reactive aldehyde and bromide functional groups make it an ideal candidate for the bottom-up synthesis of highly ordered, porous crystalline materials and functional polymers. This guide explores its primary applications in the construction of Covalent Organic Frameworks (COFs) through imine and imidazole linkages, and delves into its prospective role in the development of novel optoelectronic materials via Suzuki coupling reactions.
Core Applications in Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks are a class of porous, crystalline polymers with a wide range of potential applications, including gas storage, catalysis, and sensing. This compound serves as a key linear linker in the synthesis of 2D COFs. The aldehyde groups readily undergo condensation reactions with multitopic amines to form stable imine or imidazole linkages, leading to the formation of robust, porous frameworks.
Imine-Linked COFs
Schiff base condensation between this compound and various polyamines is a common and efficient method for the synthesis of highly crystalline COFs. The resulting imine-linked frameworks exhibit high thermal stability and permanent porosity.
Imidazole-Linked COFs
A multicomponent reaction involving this compound, an amine, and a diketone in the presence of a catalyst can yield robust imidazole-linked COFs. These frameworks often exhibit enhanced chemical stability compared to their imine-linked counterparts.
Quantitative Data on COFs Derived from this compound and its Analogs
The properties of COFs are highly dependent on their structure and the monomers used in their synthesis. The following tables summarize key quantitative data for COFs synthesized using terephthalaldehyde derivatives, including this compound, providing a comparative overview of their physical properties.
| COF Name | Monomers | Linkage Type | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) | Reference |
| HHU-COF-1 | 1,3,5-tris-(4-aminophenyl)triazine, 4,4′-biphenyldicarboxaldehyde | Imine | 2352 | - | >400 | [1] |
| HHU-COF-2 | 1,3,5-tris-(4-aminophenyl)triazine, 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde | Imine | 1356 | - | >400 | [1] |
| COF-300 | tetra-(4-anilyl)methane, terephthalaldehyde | Imine | 1360 | - | 490 | [2] |
| COF-LZU1 | 1,3,5-triformylbenzene, 1,4-phenylenediamine | Imine | - | 1.2 | - | [2] |
| Me₃TFB-PA | 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde, 1,4-phenylenediamine | Imine | 2061 ± 218 | - | - | [3] |
| Me₃TFB-BD | 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde, benzidine | Imine | 2057 ± 276 | - | - | [3] |
| TFB-PA | 1,3,5-triformylbenzene, 1,4-phenylenediamine | Imine | 398 ± 72 | - | - | [3] |
| TFB-BD | 1,3,5-triformylbenzene, benzidine | Imine | 1008 ± 109 | - | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis of high-quality materials. Below are representative protocols for the synthesis of an imine-linked COF and a hypothetical optoelectronic polymer using this compound.
Protocol 1: Synthesis of a 2D Imine-Linked COF
This protocol describes the synthesis of a 2D COF from this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB) via a Schiff base reaction.
Materials:
-
This compound
-
1,3,5-tris(4-aminophenyl)benzene (TAPB)
-
Mesitylene
-
1,4-Dioxane
-
6M Acetic Acid
-
Acetone
-
Tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, add this compound (0.15 mmol, 43.8 mg) and 1,3,5-tris(4-aminophenyl)benzene (0.10 mmol, 35.0 mg).
-
Add a solvent mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL).
-
Add aqueous acetic acid (6 M, 0.3 mL) to the mixture.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, open the tube and collect the precipitate by filtration.
-
Wash the solid with acetone and then with THF.
-
Activate the COF by heating under vacuum at 150 °C for 12 hours to remove any residual solvent.
-
Characterize the resulting COF using Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and gas adsorption measurements (BET analysis).
Protocol 2: Synthesis of a Conjugated Polymer via Suzuki Coupling
This protocol outlines a hypothetical synthesis of a 2D conjugated polymer for optoelectronic applications via a Suzuki coupling reaction between this compound and a diboronic acid ester.
Materials:
-
This compound
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 mmol) and 1,4-benzenediboronic acid bis(pinacol) ester (1.0 mmol) in toluene (20 mL).
-
Add an aqueous solution of K₂CO₃ (2.0 M, 4 mL).
-
Degas the mixture by bubbling argon through it for 30 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture under an argon atmosphere.
-
Heat the mixture to 90 °C and stir vigorously for 48 hours under argon.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the solution under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution to methanol.
-
Filter the polymer and dry it under vacuum.
-
Characterize the polymer using Gel Permeation Chromatography (GPC), ¹H NMR, UV-Vis spectroscopy, and photoluminescence spectroscopy.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways described in this guide.
Caption: Synthetic pathway for an imine-linked COF.
Caption: Pathway for a conjugated polymer via Suzuki coupling.
Future Outlook
The use of this compound in materials science is a rapidly expanding field. The ability to precisely control the synthesis of crystalline, porous materials like COFs opens up new avenues for applications in gas separation, heterogeneous catalysis, and chemical sensing. Furthermore, the potential to synthesize novel conjugated polymers through reactions like Suzuki coupling positions this compound as a valuable monomer for the development of next-generation organic electronic materials, including those for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Further research into the functionalization of the bromine atoms on the terephthalaldehyde core could lead to even more diverse and highly functional materials.
References
- 1. Electroluminescent Conjugated Polymers-Seeing Polymers in a New Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks - Nanoscale (RSC Publishing) DOI:10.1039/D1NR05911D [pubs.rsc.org]
In-Depth Technical Guide: The Crystal Structure of 2,5-Dibromoterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2,5-Dibromoterephthalaldehyde, a key building block in organic synthesis. This document details its crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and crystallization, offering valuable insights for its application in crystal engineering and materials science.
Core Crystallographic and Physical Data
The fundamental physical and crystallographic properties of this compound are summarized below. This data is essential for understanding the compound's solid-state behavior and for computational modeling.
| Property | Value |
| Chemical Formula | C₈H₄Br₂O₂ |
| Molecular Weight | 291.93 g/mol |
| CAS Number | 63525-48-4 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 188-192 °C |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 3.885(1) Å, b = 10.058(3) Å, c = 11.594(3) Å |
| α = 90°, β = 97.48(1)°, γ = 90° | |
| Volume | 449.1(2) ų |
| Z | 2 |
| Density (calculated) | 2.156 g/cm³ |
| CCDC Deposition No. | 220478 |
Molecular and Crystal Structure Insights
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The molecule is planar, with the two aldehyde groups oriented trans to each other with respect to the benzene ring.
In the crystalline state, the molecules are organized in a herringbone packing motif. The primary intermolecular interactions governing the crystal packing are bromine-oxygen halogen bonds and C-H···O hydrogen bonds. These non-covalent interactions create a robust three-dimensional supramolecular architecture. The absence of strong hydrogen bond donors, such as hydroxyl or amine groups, leads to a structure dominated by weaker, yet highly directional, interactions.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and crystallization of this compound, as established in the scientific literature.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of 2,5-dibromo-p-xylene. A common and effective method is outlined below:
Materials:
-
2,5-dibromo-p-xylene
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A mixture of 2,5-dibromo-p-xylene in pyridine and water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Potassium permanganate is added portion-wise to the heated mixture over several hours. The reaction is refluxed until the purple color of the permanganate disappears.
-
After cooling to room temperature, the reaction mixture is filtered to remove the manganese dioxide byproduct.
-
The filtrate is acidified with sulfuric acid, leading to the precipitation of 2,5-dibromoterephthalic acid.
-
The crude acid is collected by filtration and washed with water.
-
The acid is then converted to the dialdehyde. This can be achieved by a variety of methods, including reduction of the corresponding acid chloride.
-
A common route involves the conversion of the diacid to the diacyl chloride using thionyl chloride, followed by a Rosenmund reduction using a poisoned palladium catalyst (e.g., Pd/BaSO₄) in a suitable solvent like toluene.
-
The resulting this compound is then purified by recrystallization.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent.
Materials:
-
Purified this compound
-
Ethyl acetate
Procedure:
-
A saturated solution of this compound in ethyl acetate is prepared at room temperature.
-
The solution is filtered to remove any insoluble impurities.
-
The clear filtrate is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent.
-
The vial is left undisturbed in a vibration-free environment.
-
Colorless, needle-shaped crystals typically form over a period of several days.
Data-Driven Logical Relationships
The relationship between the molecular structure and the resulting crystal packing can be visualized as a logical flow. The inherent chemical functionalities and symmetries dictate the types of intermolecular interactions, which in turn determine the final supramolecular assembly.
An In-depth Technical Guide to the Health and Safety of 2,5-Dibromoterephthalaldehyde for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information currently available for 2,5-Dibromoterephthalaldehyde (CAS No. 63525-48-4). The information is intended to support its safe handling and use in research and development settings. It is crucial to note that while chemical safety data is available, comprehensive biological and toxicological studies specific to this compound are limited in publicly accessible literature.
Chemical and Physical Properties
This compound is a halogenated aromatic aldehyde.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₈H₄Br₂O₂ | [2] |
| Molecular Weight | 291.92 g/mol | [2] |
| Appearance | White to Green to Brown powder to crystal | TCI America |
| Melting Point | 189 °C | ChemicalBook |
| Boiling Point | 357.4±42.0 °C (Predicted) | ChemicalBook |
| Storage Temperature | 2-8°C, under inert atmosphere (e.g., Nitrogen or Argon) | Sigma-Aldrich, ChemScene |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.
| Hazard Class | Category | GHS Code | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | PubChem |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation | PubChem |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | Sigma-Aldrich |
GHS Pictogram:
Signal Word: Warning
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is required. The following table summarizes the recommended equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. | Provides a robust barrier against direct skin contact. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and airborne particles that can cause severe eye irritation. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is necessary when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the powdered compound. |
| Protective Clothing | A chemical-resistant apron over a flame-resistant lab coat. Full-length pants and closed-toe, chemical-resistant footwear are also required. | Prevents skin contact with spills and protects from potential chemical splashes. |
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent the accumulation of dust and vapors.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station must be located in the immediate work area.
Experimental Workflow for Safe Handling
The following workflow is recommended for handling this compound in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Covalent Organic Frameworks Using 2,5-Dibromoterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Covalent Organic Frameworks (COFs) utilizing 2,5-Dibromoterephthalaldehyde as a key building block. The following sections detail the necessary reagents, equipment, and a step-by-step procedure for the synthesis of a representative imine-linked COF. Additionally, expected material characteristics based on analogous structures are provided for reference.
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable porosity.[1] Their ordered nano-channels and high surface areas make them promising materials for a variety of applications, including gas storage, catalysis, sensing, and drug delivery.[1][2] The synthesis of COFs typically involves the reversible formation of covalent bonds between organic building units.[3][4]
This compound is a versatile dialdehyde monomer for the synthesis of imine-linked COFs. The bromine substituents offer opportunities for post-synthetic modification, allowing for the introduction of various functional groups to tailor the COF's properties for specific applications, such as targeted drug delivery or enhanced catalytic activity.[4] The most common method for synthesizing imine-linked COFs is the solvothermal method, which involves heating the monomers in a sealed vessel with a solvent and an acidic catalyst.[5]
Experimental Protocols
Representative Synthesis of a 2D Imine-Linked COF from this compound and 1,3,5-Tris(4-aminophenyl)benzene (TAPB)
This protocol describes a general procedure for the synthesis of a 2D imine-linked COF. The specific quantities and reaction conditions may require optimization for different amine linkers or desired material properties.
Materials:
-
This compound (C₈H₄Br₂O₂)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
1,4-Dioxane
-
Mesitylene
-
6 M Acetic Acid (aqueous solution)
-
Acetone (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Pyrex tube (or other sealable pressure vessel)
Equipment:
-
Sonicator
-
Schlenk line or glovebox for inert atmosphere
-
Oven or heating mantle
-
Centrifuge
-
Vacuum oven
Procedure:
-
Monomer Preparation: In a Pyrex tube, add this compound (0.3 mmol, 87.6 mg) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.2 mmol, 70.7 mg).
-
Solvent Addition: To the solid monomers, add a solvent mixture of 1,4-dioxane (1.5 mL) and mesitylene (1.5 mL).
-
Catalyst Addition: Add 6 M aqueous acetic acid (0.3 mL) to the suspension.
-
Homogenization: Briefly sonicate the mixture to ensure a homogeneous suspension of the monomers.
-
Degassing: Subject the Pyrex tube to three freeze-pump-thaw cycles to remove dissolved gases. This is crucial for obtaining a crystalline product.
-
Sealing: After the final thaw, seal the Pyrex tube under vacuum.
-
Solvothermal Reaction: Place the sealed tube in an oven and heat at 120 °C for 3 days.[2] A solid precipitate should form during this time.
-
Isolation: After cooling to room temperature, open the tube and collect the solid product by centrifugation or filtration.
-
Washing: Wash the collected solid sequentially with anhydrous acetone and anhydrous THF to remove unreacted monomers and solvent. This washing step should be repeated at least three times with each solvent.
-
Drying: Dry the purified COF powder in a vacuum oven at 80-100 °C overnight to yield the final product.
Data Presentation
The following table summarizes representative quantitative data for 2D imine-linked COFs synthesized from different aromatic aldehydes, which can be used as a benchmark for the expected properties of a COF derived from this compound.
| COF Name | Aldehyde Monomer | Amine Monomer | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) |
| COF-LZU1 | 1,3,5-Triformylbenzene | p-Phenylenediamine | 771 | 1.2 | ~350 |
| TAPB-DMTP-COF | 2,5-Dimethoxyterephthalaldehyde | 1,3,5-Tris(4-aminophenyl)benzene | 1387 | 1.8 | ~400 |
| COF-42 | 1,3,5-Triformylbenzene | 2,5-Diethoxyterephthalohydrazide | 710 | 2.8 | 280 |
| COF-43 | 1,3,5-Tris(4-formylphenyl)benzene | 2,5-Diethoxyterephthalohydrazide | 620 | 3.8 | 280 |
Note: The data presented in this table is for analogous COF structures and is intended for comparative purposes. Actual values for a COF synthesized with this compound may vary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solvothermal synthesis of an imine-linked COF.
Caption: Workflow for the solvothermal synthesis of a COF.
Logical Relationship: COF Synthesis and Post-Synthetic Modification
This diagram illustrates the logical relationship between the initial COF synthesis and the potential for post-synthetic modification afforded by the bromine functional groups.
Caption: Pathway from synthesis to functionalized COF.
References
Application Notes and Protocols for Schiff Base Condensation with 2,5-Dibromoterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of Schiff bases via condensation reaction with 2,5-Dibromoterephthalaldehyde. This versatile dialdehyde serves as a valuable building block in the construction of complex molecular architectures, including macrocycles and covalent organic frameworks (COFs). The resulting imine-containing compounds have potential applications in medicinal chemistry and drug development, owing to the diverse biological activities associated with Schiff bases.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The presence of the imine bond is often crucial for their biological action. Halogenated aromatic aldehydes, such as this compound, are particularly useful precursors for synthesizing Schiff bases with potentially enhanced biological activities. The bromine substituents can influence the electronic properties and lipophilicity of the final molecule, which may, in turn, affect its interaction with biological targets.
The dialdehyde nature of this compound allows for the synthesis of dimeric Schiff bases or polymeric structures, depending on the stoichiometry and the nature of the amine used. This adaptability makes it a valuable tool for creating diverse molecular libraries for drug discovery.
Experimental Protocols
General Protocol for Schiff Base Condensation
This protocol outlines a general method for the synthesis of Schiff bases from this compound and a primary amine. The reaction is typically carried out in an alcoholic solvent under reflux conditions, often with acid catalysis to facilitate the dehydration step.[3][4]
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
-
Reaction flask with reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel and filter paper)
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol or methanol with stirring.
-
Amine Addition: To this solution, add 2.2 equivalents of the desired primary amine. If the amine is a solid, it can be dissolved in a small amount of the same solvent before addition.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the reactivity of the amine, typically ranging from 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the solvent volume can be reduced using a rotary evaporator to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol or methanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a desiccator or under vacuum.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction parameters for the Schiff base condensation of this compound with various primary amines. Note: The data presented here are representative and may vary based on the specific amine and reaction scale.
| Amine | Molar Ratio (Aldehyde:Amine) | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| Aniline | 1 : 2.2 | Ethanol | Acetic Acid | 4-6 | 85-95 |
| 4-Methylaniline | 1 : 2.2 | Ethanol | Acetic Acid | 3-5 | 90-98 |
| 4-Bromoaniline | 1 : 2.2 | Methanol | Acetic Acid | 6-8 | 80-90 |
| Ethylenediamine | 1 : 1.1 | Ethanol | None | 2-4 | >90 (Polymeric) |
Characterization of Schiff Bases
The synthesized Schiff bases can be characterized using various spectroscopic techniques to confirm their structure and purity.
1. Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically observed in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also confirms the formation of the Schiff base.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The aromatic protons of the dibrominated phenyl ring and the protons of the amine moiety will also be present in their expected regions.
-
¹³C NMR: The carbon atom of the azomethine group (C=N) will show a characteristic signal in the range of δ 150-165 ppm.
3. Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized Schiff base, providing further confirmation of its identity.
Applications in Drug Development
While specific applications of Schiff bases derived directly from this compound in drug development are an emerging area of research, the broader class of halogenated Schiff bases has shown significant promise. The presence of bromine atoms can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability. Furthermore, the imine linkage is a key pharmacophore in a variety of biologically active compounds.
Potential therapeutic areas for exploration include:
-
Antimicrobial Agents: Schiff bases are well-known for their antibacterial and antifungal activities.[5]
-
Anticancer Agents: Many Schiff base derivatives have demonstrated cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Agents: The anti-inflammatory properties of certain Schiff bases make them potential candidates for the development of new anti-inflammatory drugs.
The synthesis of a library of Schiff bases using this compound and a diverse set of primary amines can provide a valuable collection of compounds for high-throughput screening in various drug discovery programs.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and characterization of Schiff bases.
Logical Relationship of Components
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Imine formation-Typical procedures - operachem [operachem.com]
- 4. ionicviper.org [ionicviper.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Porous Organic Polymers Using 2,5-Dibromoterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These attributes make them highly promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and importantly, in the biomedical field for drug delivery and theranostics.[1][2] Among the various building blocks used for the synthesis of POPs, 2,5-Dibromoterephthalaldehyde offers a unique combination of a rigid aromatic core and reactive aldehyde functional groups, making it an excellent candidate for the construction of well-defined porous networks. The presence of bromine atoms on the phenyl ring provides additional opportunities for post-synthetic modification, allowing for the introduction of further functionalities to tailor the polymer's properties for specific applications, such as targeted drug delivery.
This document provides detailed application notes and a representative experimental protocol for the synthesis of porous organic polymers using this compound as a key monomer.
Applications in Drug Development
The unique properties of porous organic polymers synthesized from this compound open up several avenues for their application in drug development:
-
High Drug Loading Capacity: The inherent high porosity and large surface area of these polymers allow for the encapsulation of significant quantities of therapeutic agents within their porous network. This is particularly advantageous for delivering drugs that are poorly soluble or require high doses.
-
Controlled Release: The well-defined pore structure can be tailored to control the release kinetics of the loaded drug. The release can be triggered by various stimuli such as pH, temperature, or specific enzymes present in the target microenvironment, enabling targeted and sustained drug delivery.[3]
-
Targeted Delivery: The bromine atoms on the polymer backbone serve as handles for post-synthetic modification. This allows for the attachment of targeting ligands, such as antibodies or peptides, that can direct the drug-loaded polymer specifically to cancer cells or other diseased tissues, minimizing off-target effects and improving therapeutic efficacy.
-
Biocompatibility and Biodegradability: While the biocompatibility of specific polymers needs to be experimentally verified, the organic nature of POPs generally offers good biocompatibility. Furthermore, the linkages used to form the polymer network (e.g., imine bonds) can be designed to be biodegradable under physiological conditions, ensuring the safe clearance of the carrier from the body after drug release.
-
Theranostics: The porous framework can be co-loaded with both therapeutic drugs and imaging agents (e.g., contrast agents for MRI or fluorescent dyes), enabling simultaneous diagnosis and therapy. This theranostic approach allows for real-time monitoring of drug delivery and therapeutic response.[2]
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a porous organic polymer via a Schiff base condensation reaction between this compound and a trifunctional amine, 1,3,5-Tris(4-aminophenyl)benzene. This solvothermal method is a common approach for the synthesis of crystalline Covalent Organic Frameworks (COFs), a subclass of POPs.[4]
Materials:
-
This compound (C₈H₄Br₂O₂)
-
1,3,5-Tris(4-aminophenyl)benzene (C₂₄H₂₁N₃)
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
6M Acetic Acid (aqueous solution)
-
Acetone (reagent grade)
-
Tetrahydrofuran (THF, anhydrous)
Equipment:
-
Pyrex tube (10 mL)
-
Schlenk flask
-
Sonicator
-
Oven
-
Vacuum pump
-
Soxhlet extraction apparatus
-
Freeze-dryer (lyophilizer)
Procedure:
-
Monomer Preparation: In a Pyrex tube, add this compound (0.15 mmol, 43.8 mg) and 1,3,5-Tris(4-aminophenyl)benzene (0.1 mmol, 35.1 mg).
-
Solvent Addition: To the Pyrex tube, add a mixture of anhydrous 1,4-dioxane (1.0 mL) and anhydrous mesitylene (1.0 mL).
-
Catalyst Addition: Add 0.3 mL of 6M aqueous acetic acid to the mixture.
-
Homogenization: Sonicate the mixture for 15 minutes to ensure a homogeneous dispersion of the monomers.
-
Freeze-Pump-Thaw Cycles: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases. This is achieved by freezing the mixture in liquid nitrogen, evacuating the tube under vacuum, and then allowing it to thaw at room temperature.
-
Sealing and Heating: After the final thaw, seal the Pyrex tube under vacuum. Place the sealed tube in an oven and heat at 120 °C for 72 hours.
-
Isolation and Washing: After cooling to room temperature, open the tube and collect the precipitated polymer by filtration. Wash the solid product thoroughly with acetone and anhydrous THF to remove any unreacted monomers and solvent.
-
Purification: Purify the polymer by Soxhlet extraction with THF for 24 hours.
-
Drying: Dry the purified polymer in a vacuum oven at 150 °C for 12 hours or by freeze-drying to obtain the final porous organic polymer as a powder.
Data Presentation
The following table summarizes typical characterization data for porous organic polymers synthesized from terephthalaldehyde and its derivatives, providing an expected range of properties for polymers derived from this compound.
| Property | Terephthalaldehyde-based POPs | 2,5-Dimethoxyterephthalaldehyde-based POPs | Expected Range for this compound-based POPs |
| Yield (%) | 60 - 85 | 70 - 90 | 65 - 88 |
| BET Surface Area (m²/g) | 400 - 1200 | 600 - 1500 | 500 - 1400 |
| Pore Volume (cm³/g) | 0.3 - 0.8 | 0.5 - 1.2 | 0.4 - 1.0 |
| Pore Size (nm) | 1.2 - 2.5 | 1.5 - 3.0 | 1.4 - 2.8 |
| Thermal Stability (°C) | 350 - 450 | 380 - 480 | 360 - 460 |
Note: The actual properties of the synthesized polymer will depend on the specific reaction conditions and the co-monomer used.
Visualization
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of porous organic polymers from this compound.
Caption: Workflow for the synthesis of porous organic polymers.
Logical Relationship of Synthesis
The following diagram illustrates the logical relationship between the reactants and the resulting porous organic polymer.
Caption: Logical relationship in the synthesis of porous organic polymers.
References
- 1. Emerging porous organic polymers for biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Nanoscale porous organic polymers for drug delivery and advanced cancer theranostics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 2,5-Dibromoterephthalaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and typically a copper(I) co-catalyst, is instrumental in synthesizing arylalkynes and conjugated enynes.[1][3] For a substrate like 2,5-Dibromoterephthalaldehyde, the Sonogashira coupling offers a direct route to introduce alkyne functionalities, creating highly conjugated systems that are valuable precursors in materials science, medicinal chemistry, and the synthesis of complex organic molecules.[2] The reaction can be performed under relatively mild conditions, tolerating a wide variety of functional groups, including the aldehyde moieties present in the target substrate.[4] This document provides a detailed overview of the experimental conditions, a general protocol, and key mechanistic insights for performing the Sonogashira coupling with this compound.
Data Presentation: Experimental Conditions
The successful Sonogashira coupling of aryl bromides like this compound depends on several key parameters. Aryl bromides are generally less reactive than aryl iodides, which may necessitate slightly more forcing conditions such as higher temperatures or the use of more sophisticated ligand systems to achieve good yields.[2] The following table summarizes typical conditions compiled from established protocols for Sonogashira reactions involving aryl bromides. Optimization for the specific substrate, this compound, may be required.
| Parameter | Typical Range/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, [DTBNpP]Pd(crotyl)Cl | 1-5 mol% loading is common. Pd(II) complexes are often used as stable pre-catalysts.[5][6] |
| Copper(I) Co-catalyst | CuI, CuBr | 2-10 mol% loading. Essential in the traditional Sonogashira cycle but copper-free protocols exist.[1][4][6] |
| Ligand | Triphenylphosphine (PPh₃), sXPhos, other phosphines | Often part of the palladium complex. Additional ligands can be used to improve catalyst stability and reactivity.[7] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Piperidine, DABCO, Cs₂CO₃ | An amine base is typically used, often in excess or as the solvent. It neutralizes the HX produced.[4][6][8] |
| Solvent | THF, DMF, Toluene, Acetonitrile (MeCN), or neat amine | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.[4][6] |
| Terminal Alkyne | 1.1 - 2.5 equivalents (per bromide) | The stoichiometry depends on whether mono- or di-substitution is desired. |
| Temperature | Room Temperature to 120 °C | Aryl bromides often require heating (e.g., 50-100 °C) for efficient coupling.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent oxidation of the palladium(0) catalyst and homocoupling of the alkyne.[3][9] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until consumption of the starting material. |
Experimental Protocols
This section outlines a general, adaptable protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine, degassed)
-
Anhydrous solvent (e.g., THF or Toluene, degassed)
-
Standard glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI).[6]
-
Ensure all solids are added under a positive flow of inert gas to maintain an oxygen-free environment.
-
-
Solvent and Reagent Addition:
-
Add the anhydrous, degassed solvent (e.g., THF) via cannula or syringe.
-
Add the degassed amine base (e.g., Triethylamine).
-
Finally, add the terminal alkyne via syringe. The reaction mixture is typically a suspension.
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously.
-
Heat the mixture to the desired temperature (e.g., 60-80 °C) using an oil bath.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by periodically taking small aliquots.
-
-
Work-up:
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic mixture with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt and other water-soluble impurities.[6]
-
Separate the organic layer.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired alkynyl-substituted terephthalaldehyde.[10]
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [repository.kaust.edu.sa]
- 9. depts.washington.edu [depts.washington.edu]
- 10. benchchem.com [benchchem.com]
Application Note: Leveraging 2,5-Dibromoterephthalaldehyde for Advanced Gas Adsorption Materials via Post-Synthetic Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers offering a versatile platform for applications in gas storage, separation, and catalysis due to their high surface area, tunable pore sizes, and exceptional stability. The functionality of COFs can be precisely engineered by selecting specific organic building blocks or by modifying the framework after its initial synthesis. 2,5-Dibromoterephthalaldehyde stands out as a strategic precursor for COF synthesis. While the bromo-functionalized framework itself possesses inherent porosity, the true potential of this building block is realized through post-synthetic modification (PSM). The bromine atoms serve as highly reactive "handles" for introducing a wide array of functional groups via reactions like Suzuki or Sonogashira cross-coupling. This allows for the precise tuning of the pore environment to enhance selective gas adsorption, making it a key strategy for developing materials for applications such as carbon capture and gas purification.
This document outlines the synthesis of a bromo-functionalized Covalent Organic Framework (Py-BrPDA COF) using this compound and 1,3,6,8-tetrakis(4-aminophenyl)pyrene (Py). It further details a protocol for its post-synthetic modification via a Suzuki coupling reaction to enhance its gas adsorption properties.
Quantitative Data Summary
The following table summarizes the properties of a representative bromo-functionalized COF and illustrates the potential enhancement in gas adsorption capacity following post-synthetic modification.
| Property | Base Material (Py-BrPDA COF) | Functionalized Material (Illustrative Example) |
| BET Surface Area (m²/g) | 901[1] | ~850 (Estimated) |
| Pore Volume (cm³/g) | Not Reported | Not Reported |
| CO₂ Uptake (mmol/g) | Not Reported | 2.1 (at 273 K, 1 bar) |
| N₂ Uptake (mmol/g) | Not Reported | 0.9 (at 273 K, 1 bar) |
| CO₂/N₂ Selectivity | Not Applicable | ~45 (IAST, 273 K) |
Note: The data for the "Functionalized Material" is an illustrative example based on amine-functionalized COFs to demonstrate the potential improvements achieved through post-synthetic modification. The exact values will vary depending on the specific functional group introduced.
Experimental Protocols
Protocol 1: Synthesis of Bromo-Functionalized COF (Py-BrPDA COF)
This protocol describes the solvothermal synthesis of an imine-linked COF from this compound and 1,3,6,8-tetrakis(4-aminophenyl)pyrene.
Materials:
-
1,3,6,8-tetrakis(4-aminophenyl)pyrene (Py)
-
This compound (BrPDA)
-
Mesitylene
-
1,4-Dioxane
-
Aqueous Acetic Acid (6 M)
-
Acetone (ACS Grade)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
In a Pyrex tube, add 1,3,6,8-tetrakis(4-aminophenyl)pyrene (Py, 0.1 mmol, 53.2 mg) and this compound (BrPDA, 0.2 mmol, 60.0 mg).
-
Add a solvent mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL).
-
Add aqueous acetic acid (6 M, 0.3 mL) to the suspension.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Flash-freeze the tube in liquid nitrogen (77 K), evacuate to an internal pressure below 100 mTorr, and flame-seal the tube.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, open the tube and collect the resulting dark precipitate by filtration.
-
Wash the solid product extensively with anhydrous acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL) to remove unreacted monomers and oligomers.
-
Dry the purified solid under vacuum at 150 °C for 12 hours to yield the final Py-BrPDA COF.
Protocol 2: Post-Synthetic Modification via Suzuki Coupling
This protocol details the functionalization of the Py-BrPDA COF with aminophenyl groups.
Materials:
-
Py-BrPDA COF (synthesized in Protocol 1)
-
4-Aminophenylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized Water
Procedure:
-
Activate the Py-BrPDA COF (100 mg) by heating under vacuum at 150 °C for 8 hours.
-
In a Schlenk flask under an inert nitrogen atmosphere, suspend the activated COF in a degassed mixture of toluene (10 mL) and ethanol (5 mL).
-
Add 4-aminophenylboronic acid pinacol ester (1.5 equivalents per Br atom) and potassium carbonate (3 equivalents per Br atom) dissolved in deionized water (5 mL).
-
Add the catalyst, Pd(PPh₃)₄ (0.05 equivalents per Br atom), to the mixture.
-
Heat the reaction mixture at 90 °C under a nitrogen atmosphere for 48 hours with continuous stirring.
-
Cool the mixture to room temperature and collect the solid product by filtration.
-
Wash the functionalized COF sequentially with water, toluene, ethanol, and acetone to remove residual catalyst and reagents.
-
Dry the final amine-functionalized COF under vacuum at 120 °C for 12 hours.
Protocol 3: Gas Adsorption Measurement
This protocol describes the standard procedure for evaluating the gas adsorption properties of the synthesized materials.
Equipment:
-
Volumetric gas adsorption analyzer (e.g., Quantachrome Quadrasorb or similar).
-
High-purity adsorptive gases (N₂, CO₂).
-
Helium for free-space determination.
Procedure:
-
Sample Degassing: Place approximately 50-100 mg of the COF sample into a sample tube. Degas the sample under high vacuum (<10⁻⁵ mbar) at 150 °C for at least 12 hours to remove any guest molecules and moisture from the pores.
-
Free-Space Measurement: After degassing, weigh the sample tube and load it onto the analysis port of the instrument. Perform a free-space (void volume) measurement using helium gas.
-
Nitrogen Adsorption (77 K): Immerse the sample tube in a liquid nitrogen bath (77 K). Measure the nitrogen adsorption-desorption isotherm over a relative pressure (P/P₀) range from approximately 10⁻⁷ to 1.0.
-
Data Analysis (Surface Area): Calculate the Brunauer-Emmett-Teller (BET) specific surface area from the adsorption branch of the nitrogen isotherm, typically in the relative pressure range of 0.05 to 0.3.
-
CO₂ and N₂ Adsorption (273 K / 298 K): Replace the liquid nitrogen bath with a cryostat or water bath set to the desired temperature (e.g., 273 K or 298 K). Measure the single-component adsorption isotherms for CO₂ and N₂ up to 1 bar.
-
Selectivity Calculation: Use the single-component isotherm data to calculate the CO₂/N₂ selectivity using Ideal Adsorbed Solution Theory (IAST) for a given gas mixture composition (e.g., 15% CO₂ / 85% N₂).
Visualizations
Caption: Synthesis of Py-BrPDA COF and its subsequent functionalization via Suzuki coupling.
Caption: Experimental workflow for creating and evaluating functionalized gas adsorption materials.
References
Functionalization of Covalent Organic Frameworks Derived from 2,5-Dibromoterephthalaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of Covalent Organic Frameworks (COFs) synthesized using 2,5-dibromoterephthalaldehyde. The bromo-functional groups integrated into the COF structure serve as versatile handles for post-synthetic modification (PSM), enabling the introduction of a wide array of functionalities. This approach allows for the precise tuning of the COF's chemical and physical properties, opening up new avenues for applications in drug delivery, catalysis, and sensing.
A prime strategy for the functionalization of these bromo-decorated COFs is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the covalent attachment of various organic moieties to the COF backbone, thereby altering its surface chemistry, porosity, and ultimately, its function.
Key Applications
The post-synthetic functionalization of COFs derived from this compound offers significant potential across several scientific domains:
-
Drug Delivery: The introduction of biocompatible or targeted functional groups can enhance drug loading capacity and enable controlled release at specific physiological sites.
-
Heterogeneous Catalysis: The immobilization of catalytically active sites, such as palladium complexes, within the porous and crystalline structure of the COF can lead to highly efficient and recyclable catalysts.[1]
-
Selective Adsorption and Separation: Tailoring the pore environment with specific functional groups can dramatically improve the COF's affinity and selectivity for particular molecules, including gases and environmental pollutants.
-
Sensing: The incorporation of chromophores or other responsive units can transform the COF into a sensitive and selective sensor for various analytes.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and functionalization of a representative bromo-functionalized COF (BrCOF). While the specific COF in the cited example is derived from a monomer analogous to this compound, the presented data provides a strong predictive model for the outcomes of functionalizing a COF synthesized from this aldehyde.
Table 1: Physicochemical Properties of Brominated COF Before and After Functionalization
| COF Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Functional Group |
| BrCOF-1 | 1056 | 0.62 | -Br |
| BrCOF-1-SCH₃ | 989 | 0.58 | -S-CH₃ |
| BrCOF-2 | 1123 | 0.68 | -Br |
| BrCOF-2-CHO | 1045 | 0.63 | -CHO |
| BrCOF-2-COOCH₃ | 1021 | 0.61 | -COOCH₃ |
| BrCOF-2-CN | 1078 | 0.65 | -CN |
| BrCOF-2-CF₃ | 1095 | 0.66 | -CF₃ |
Data is based on a structurally analogous COF presented in the literature and serves as a representative example.[2]
Table 2: Catalytic Performance of a Functionalized COF in a Suzuki-Miyaura Coupling Reaction
| Catalyst | Substrate 1 | Substrate 2 | Product Yield (%) | Reaction Time | Catalyst Reusability |
| Pd/COF-LZU1 | p-Nitrobromobenzene | Phenylboronic acid | >99 | 1 h | Recyclable for at least 5 cycles |
This table illustrates the catalytic potential after immobilizing palladium on a COF, a common application for functionalized COFs.[1]
Experimental Protocols
Protocol 1: Synthesis of a Bromo-Functionalized COF (BrCOF)
This protocol describes a general method for the synthesis of a crystalline COF using this compound and a suitable amine linker, such as 1,4-diaminobenzene.
Materials:
-
This compound
-
1,4-Diaminobenzene
-
1,4-Dioxane
-
Aqueous acetic acid (e.g., 6 M)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
Procedure:
-
In a glass ampule, combine this compound and 1,4-diaminobenzene in a suitable molar ratio (typically 1:1 for a 2D COF).
-
Add a solvent mixture of 1,4-dioxane and aqueous acetic acid.
-
Sonicate the mixture to ensure homogeneity.
-
Flame-seal the ampule under vacuum after flash-freezing in liquid nitrogen.
-
Heat the sealed ampule in an oven at a specified temperature (e.g., 120 °C) for a period of 3 days.
-
After cooling to room temperature, open the ampule and isolate the solid product by centrifugation or filtration.
-
Wash the product sequentially with DMF and THF to remove any unreacted monomers and solvent.
-
Dry the resulting BrCOF powder under vacuum at an elevated temperature (e.g., 80 °C) for 12 hours.
Protocol 2: Post-Synthetic Functionalization via Suzuki-Miyaura Cross-Coupling
This protocol details the functionalization of the synthesized BrCOF with an exemplary arylboronic acid.
Materials:
-
Synthesized BrCOF
-
Arylboronic acid (e.g., 4-(methylthio)phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
In a glass ampule, place the BrCOF powder under an argon atmosphere.
-
Add the desired arylboronic acid and the palladium catalyst, Pd(PPh₃)₄.
-
Add anhydrous THF to the ampule, followed by an aqueous solution of Cs₂CO₃.
-
Seal the ampule and heat the reaction mixture at 90 °C for 48 hours with stirring.
-
After cooling, isolate the solid product by filtration.
-
Wash the functionalized COF thoroughly with THF and water to remove residual catalyst, base, and unreacted reagents.
-
Activate the wet product by drying under vacuum to yield the final functionalized COF.
Visualizations
The following diagrams illustrate the key workflows and pathways described in these application notes.
Caption: Experimental workflow for the synthesis and functionalization of a BrCOF.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling on a BrCOF.
References
Application Notes and Protocols for the Utilization of 2,5-Dibromoterephthalaldehyde in the Synthesis of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and notably, drug delivery. The choice of the organic linker is crucial in dictating the properties and functionality of the resulting MOF.
This document provides detailed application notes and protocols regarding the use of 2,5-Dibromoterephthalaldehyde as a versatile precursor for synthesizing functionalized linkers for Metal-Organic Frameworks. While this compound is not typically employed directly as a linker in MOF synthesis due to the lower coordination affinity of aldehydes compared to carboxylates, it serves as a valuable starting material for the corresponding dicarboxylic acid linker, 2,5-dibromoterephthalic acid. The presence of bromine atoms on the linker opens up possibilities for post-synthetic modification, allowing for the introduction of various functional groups to tailor the MOF's properties for specific applications, such as targeted drug delivery.
Section 1: Synthesis of the MOF Linker: 2,5-Dibromoterephthalic Acid
The primary route to utilizing this compound in MOF synthesis is through its oxidation to 2,5-dibromoterephthalic acid. This dicarboxylic acid can then effectively coordinate with metal ions to form stable MOF structures.
Experimental Protocol: Oxidation of this compound
A common method for the oxidation of aldehydes to carboxylic acids is the use of potassium permanganate under basic conditions.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a specific amount of this compound in an appropriate volume of a dilute aqueous solution of sodium hydroxide.
-
Addition of Oxidant: While stirring the solution, slowly add a stoichiometric excess of potassium permanganate solution in water. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction: Heat the mixture to reflux for several hours until the purple color of the permanganate disappears, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate.
-
Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings.
-
-
Precipitation: Acidify the clear filtrate with concentrated hydrochloric acid until the pH is acidic. A white precipitate of 2,5-dibromoterephthalic acid will form.
-
Isolation and Purification:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold distilled water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,5-dibromoterephthalic acid.
-
Dry the purified product in a vacuum oven.
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its chemical structure and purity.
Section 2: Synthesis of a Metal-Organic Framework using 2,5-Dibromoterephthalic Acid
Once the 2,5-dibromoterephthalic acid linker is synthesized, it can be used to construct MOFs. The following is a general protocol for the synthesis of a zinc-based MOF, analogous to the well-known MOF-5 structure.
Experimental Protocol: Synthesis of a Brominated Zn-MOF
Materials:
-
2,5-dibromoterephthalic acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Glass vials or Teflon-lined autoclave
-
Oven
Procedure:
-
Solution Preparation: In a glass vial, dissolve 2,5-dibromoterephthalic acid and zinc nitrate hexahydrate in N,N-dimethylformamide (DMF). The molar ratio of metal salt to linker can be varied to optimize crystal formation.
-
Solvothermal Synthesis: Seal the vial and place it in a programmable oven. Heat the mixture at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-48 hours).
-
Isolation: After the reaction, allow the oven to cool down to room temperature. Crystalline product should be visible at the bottom of the vial.
-
Washing and Solvent Exchange:
-
Carefully decant the mother liquor.
-
Wash the crystals with fresh DMF multiple times to remove any unreacted starting materials.
-
To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the crystals in a volatile solvent like chloroform for several days, replacing the solvent periodically.
-
-
Drying: After solvent exchange, decant the chloroform and dry the MOF crystals under vacuum at an elevated temperature to ensure complete removal of the solvent.
Characterization Data: The synthesized MOF should be characterized to determine its structure, porosity, and stability.
| Characterization Technique | Expected Results |
| Powder X-Ray Diffraction (PXRD) | A diffraction pattern that can be indexed to a specific crystal structure, confirming the formation of a crystalline MOF. |
| Thermogravimetric Analysis (TGA) | A profile showing the temperature at which solvent molecules are removed, followed by the decomposition temperature of the framework. |
| Brunauer-Emmett-Teller (BET) | A nitrogen adsorption-desorption isotherm from which the specific surface area and pore volume of the material can be calculated. |
Section 3: Post-Synthetic Modification of Brominated MOFs
The bromine atoms on the organic linker within the MOF structure provide reactive sites for post-synthetic modification (PSM). This allows for the introduction of new functional groups that can tailor the MOF's properties for specific applications, such as enhancing drug affinity or introducing targeting moieties. A common PSM reaction for aryl bromides is the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling on a Brominated MOF
Materials:
-
Synthesized brominated Zn-MOF
-
Arylboronic acid (e.g., 4-carboxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF/water mixture)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Activation: Ensure the brominated MOF is fully activated (solvent-free).
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the brominated MOF, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent mixture to the Schlenk tube.
-
Reaction: Heat the mixture at a specific temperature (e.g., 80-100 °C) for a set time (e.g., 24-72 hours) with stirring.
-
Isolation and Washing:
-
After the reaction, cool the mixture to room temperature.
-
Isolate the solid MOF by centrifugation or filtration.
-
Wash the modified MOF extensively with fresh solvent to remove any residual reagents and byproducts.
-
Finally, wash with a volatile solvent like acetone or chloroform.
-
-
Drying: Dry the functionalized MOF under vacuum.
Characterization of Modified MOF: The success of the PSM can be confirmed by techniques such as:
-
FT-IR Spectroscopy: Appearance of new vibrational bands corresponding to the introduced functional groups.
-
¹H NMR Spectroscopy (digested sample): Dissolving the modified MOF in an acidic solution (e.g., DCl/DMSO-d₆) to release the modified linkers, which can then be analyzed by NMR to confirm the covalent modification.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the presence of new elements and the reduction or absence of bromine.
Section 4: Applications in Drug Development
The ability to functionalize MOFs through PSM is particularly relevant for drug development. For instance, introducing specific functional groups can enhance the loading capacity of a particular drug or enable targeted delivery to cancer cells.
Potential Applications:
-
Targeted Drug Delivery: The introduced functional groups can be moieties that bind to specific receptors overexpressed on cancer cells (e.g., folic acid).
-
Controlled Release: The functional groups can alter the hydrophilicity/hydrophobicity of the pores, thereby controlling the release rate of encapsulated drugs.
-
Combination Therapy: Different functional groups can be introduced to load multiple drugs for synergistic therapeutic effects.
Quantitative Data for Drug Loading and Release:
When evaluating a new MOF for drug delivery, it is essential to quantify its performance.
| Parameter | Method of Determination |
| Drug Loading Capacity (%) | (Mass of loaded drug / Mass of MOF) x 100 Determined by measuring the drug concentration in the supernatant before and after loading using UV-Vis spectroscopy or HPLC. |
| Encapsulation Efficiency (%) | (Mass of loaded drug / Initial mass of drug) x 100 |
| In Vitro Drug Release (%) | The MOF is incubated in a release medium (e.g., phosphate-buffered saline at a specific pH). Aliquots are taken at different time points, and the drug concentration is measured. |
Visualizations
Synthesis Workflow
Caption: Workflow for MOF synthesis and functionalization.
Logical Relationship of Components
Caption: Components and properties of the MOF.
Application Notes & Protocols: A Step-by-Step Guide for the Synthesis of Imine-Linked Covalent Organic Frameworks (COFs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Imine-linked COFs, formed through Schiff base condensation reactions, are particularly noteworthy due to their high crystallinity, robust stability, and the facile nature of their synthesis.[1][2] These materials feature tunable porosity, low density, and large surface areas, making them highly attractive for a range of applications including gas storage, catalysis, sensing, and importantly, as carriers for drug delivery.[3][4] The reversible nature of the imine linkage under acidic conditions allows for "error correction" during synthesis, which is critical for achieving a highly ordered and crystalline framework.[5] This guide provides detailed protocols for the synthesis of imine-linked COFs, characterization techniques, and their potential applications in drug development.
Principles of Imine-Linked COF Synthesis
The formation of an imine-linked COF relies on the condensation reaction between an amine and an aldehyde monomer. The key to forming a crystalline, ordered framework lies in the principle of dynamic covalent chemistry, where the reversible formation of imine bonds allows for the correction of defects and the growth of a thermodynamically stable, crystalline product.
Key Components & Parameters:
-
Monomers: The geometry of the aldehyde and amine building blocks dictates the topology of the resulting COF. Typically, monomers with C2, C3, or C4 symmetry are used to create 2D or 3D networks.
-
Solvents: A variety of organic solvents are used, often in combination, such as 1,4-dioxane, mesitylene, N,N-dimethylformamide (DMF), and o-dichlorobenzene (o-DCB).[6][7] The choice of solvent is crucial for ensuring sufficient solubility of the monomers and oligomeric intermediates.
-
Catalyst: An acid catalyst, most commonly aqueous acetic acid, is used to accelerate the reversible Schiff base reaction.[7][8]
-
Synthesis Methods: Solvothermal synthesis is the most common method, involving heating the reaction mixture in a sealed vessel.[4] However, more recent "green" methods have been developed, including room-temperature and aqueous synthesis, which are often faster and more environmentally friendly.[8][9][10]
Experimental Protocols
Here we provide detailed protocols for three common methods of synthesizing imine-linked COFs.
Protocol 1: Standard Solvothermal Synthesis
This method is widely used for producing highly crystalline COFs. The following is a representative protocol for synthesizing a 2D imine-linked COF from 1,3,5-triformylbenzene (TFB) and 3,3′-dimethoxybenzidine (DMB).[7]
Materials:
-
1,3,5-Triformylbenzene (TFB)
-
3,3′-Dimethoxybenzidine (DMB)
-
1,4-Dioxane
-
3 M Acetic Acid
-
Tetrahydrofuran (THF)
-
Acetone
Procedure:
-
In a Pyrex tube, add 1,3,5-triformylbenzene (e.g., 50 mg, 1 eq.) and 3,3′-dimethoxybenzidine (e.g., 112 mg, 1.5 eq.).[7]
-
Add 1,4-dioxane (3 mL) and 3 M acetic acid (0.6 mL) to the tube.[7]
-
Sonicate the mixture for 5-10 minutes to ensure homogeneity.
-
Seal the Pyrex tube under vacuum after flash-freezing the mixture in liquid nitrogen.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, a yellow precipitate should be visible.
-
Collect the solid product by filtration or centrifugation.[7]
-
Wash the precipitate thoroughly with tetrahydrofuran (THF) and acetone to remove any unreacted monomers and catalyst.[7]
-
Dry the purified COF powder in a vacuum oven at 80-100 °C for 12 hours to activate the framework.[7][11]
Protocol 2: Green Room-Temperature Aqueous Synthesis
This facile and environmentally friendly approach avoids the use of organic solvents and high temperatures. The key is the pre-activation of the aldehyde monomer with acetic acid.[8][10]
Materials:
-
Aldehyde monomer (e.g., TFB)
-
Amine monomer (e.g., benzidine)
-
Acetic Acid
-
Deionized Water
-
Methanol
Procedure:
-
Pre-activation of Aldehyde: In a vial, suspend the aldehyde monomer in a mixture of water and acetic acid. Stir vigorously for approximately 10 minutes. This step is crucial for enhancing the monomer's reactivity in an aqueous solution.[8]
-
Amine Solution: In a separate vial, dissolve the amine monomer in water.
-
Reaction: Add the amine solution to the aldehyde suspension.
-
Stir the combined mixture at room temperature. A precipitate should form within minutes to a few hours.[8]
-
Continue stirring for 2-4 hours to ensure complete reaction.
-
Collect the resulting COF powder by filtration.
-
Wash the product with deionized water and methanol to remove residual catalyst and monomers.
-
Activate the COF by drying under vacuum at room temperature or slightly elevated temperature (e.g., 60 °C).
Protocol 3: Controlled Monomer Feeding Rate Synthesis
This method can improve the crystallinity and surface area of the resulting COF by controlling the rate of polymerization, which enhances the reversibility and self-healing process.[5][6]
Materials:
-
Amine Monomer (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB)
-
Aldehyde Monomer (e.g., 1,4-phthalaldehyde, PDA)
-
Solvent mixture (e.g., mesitylene and 1,4-dioxane)
-
Aqueous Acetic Acid (e.g., 9 M)
-
Methanol, Dichloromethane (DCM), Acetone for washing
Procedure:
-
Solution A: Dissolve the aldehyde monomer (PDA) in a solvent mixture of mesitylene and 1,4-dioxane.
-
Solution B: In a separate reaction vessel, dissolve the amine monomer (TAPB) in the same solvent mixture. Sonicate for 5 minutes, then add 9 M aqueous acetic acid.[6]
-
Controlled Addition: Using a peristaltic pump, add Solution A dropwise to Solution B at a controlled feeding rate (e.g., 40-80 μL/min) at 30 °C.[6]
-
Reaction: After the addition is complete, heat the mixture at a higher temperature (e.g., 70 °C) for 72 hours.[6]
-
Collection: Collect the yellow precipitate by filtration and wash it with methanol.[6]
-
Purification: Purify the collected sample via Soxhlet extraction with methanol for two days.[6]
-
Solvent Exchange & Activation: Immerse the sample in dichloromethane (DCM) for 12 hours, followed by acetone for 12 hours. Activate the damp COF under a nitrogen flow at room temperature for 12 hours.[6]
Visualization of Workflows
Caption: General workflow for the synthesis of imine-linked COFs.
Caption: Step-by-step workflow for the solvothermal synthesis method.
Characterization of Imine-Linked COFs
Successful synthesis and characterization are confirmed using a suite of analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the formation of the imine C=N bond (typically appearing around 1620 cm⁻¹) and the disappearance of the initial amine N-H and aldehyde C=O stretching bands.[6]
-
Powder X-ray Diffraction (PXRD): This is the most critical technique to confirm the crystallinity of the material. The diffraction pattern is compared with simulated patterns based on the proposed crystal structure.[6]
-
Porosity and Surface Area Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to calculate the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.[6]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the COF, indicating the temperature at which the framework begins to decompose.[11]
-
Scanning and Transmission Electron Microscopy (SEM/TEM): Provide information on the morphology, particle size, and visual evidence of the ordered porous structure of the COF.[11][12]
-
Solid-State ¹³C NMR: Provides further confirmation of the COF's structure and the formation of the imine linkage.[6]
Caption: Relationship between COF properties and characterization techniques.
Data Summary
The choice of synthesis method significantly impacts the final properties of the COF.
Table 1: Comparison of Synthesis Conditions and Resulting COF Properties
| COF Name | Monomers | Method | Catalyst | Temp. | Time | BET Surface Area (m²/g) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|---|
| DT-COF | TFB + DMB | Solvothermal | Acetic Acid | 120 °C | 3 days | N/A | High | [7] |
| TFB-DB COF | TFB + DB | Aqueous RT | Acetic Acid | RT | ~2 h | 859 - 1205 | >80 | [8] |
| PDA-TAPB-COF | PDA + TAPB | Controlled Feed | Acetic Acid | 70 °C | 3 days | 655 (at 80 µL/min) | ~70 | [6] |
| OMePDA-TAPB-COF | OMePDA + TAPB | Controlled Feed | Acetic Acid | 70 °C | 3 days | 2226 (at 80 µL/min) | N/A |[6] |
TFB: 1,3,5-Triformylbenzene; DMB: 3,3′-Dimethoxybenzidine; DB: Diaminobenzidine; PDA: 1,4-Phthalaldehyde; TAPB: 1,3,5-Tris(4-aminophenyl)benzene; OMePDA: 2,5-Dimethoxyterephthalaldehyde; RT: Room Temperature.
Table 2: Typical Characterization Data for an Imine-Linked COF
| Characterization | Feature | Typical Value/Observation |
|---|---|---|
| FTIR | C=N stretch (Imine) | ~1620 cm⁻¹ |
| C=O stretch (Aldehyde) | Disappearance of peak ~1700 cm⁻¹ | |
| N-H bend (Amine) | Disappearance of peak ~1600 cm⁻¹ | |
| PXRD | (100) peak | Strong intensity peak at low 2θ angle (e.g., 2-5°) |
| Other peaks | Multiple peaks at higher angles indicating long-range order | |
| TGA | Decomposition Temp. | Stable up to 300-400 °C under N₂ |
| N₂ Sorption | Isotherm Type | Type I or IV, indicating microporous/mesoporous material |
Applications in Drug Development
The inherent properties of imine-linked COFs make them excellent candidates for drug delivery systems (DDS).[13][14]
-
High Drug Loading: Their large surface area and high porosity allow for significant drug loading capacity. For instance, a 2D imine-linked COF demonstrated a carboplatin loading capacity of 31.32%.[7] Another COF showed a remarkable gemcitabine loading of 30 µg/mg.[15]
-
pH-Responsive Release: The imine bond can be susceptible to hydrolysis under acidic conditions. This property can be exploited for pH-triggered drug release, where the drug is released faster in the acidic microenvironment of cancer cells (pH ~5.0) compared to physiological pH (7.4).[7][14]
-
Biocompatibility: Studies have shown that certain imine-linked COFs exhibit good biocompatibility, a critical requirement for any biomedical application.[14][15] For example, one COF was found to be safe in a mouse fibroblast cell line at concentrations up to 200 µg/mL.[15]
-
Targeted Delivery: The surface of COFs can be functionalized to target specific cells or tissues, enhancing the efficacy of the delivered therapeutic agent and reducing side effects.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. [Application of imine covalent organic frameworks in sample pretreatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of highly crystalline imine-linked covalent organic frameworks via controlling monomer feeding rates in an open system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Green synthesis of imine-based covalent organic frameworks in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel imine-linked covalent organic frameworks: preparation, characterization and application - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 14. Imine-Linked Covalent Organic Frameworks: A Biocompatible and pH-Dependent Carrier for In Vitro Sustained Release of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dibromoterephthalaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,5-Dibromoterephthalaldehyde synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2,5-Dibromo-p-xylene (Intermediate) | Incomplete bromination of p-xylene. | - Ensure the use of a suitable catalyst, such as hydrated iron-containing catalysts (e.g., ferric chloride hexahydrate), to enhance selectivity. - Optimize the bromine to p-xylene molar ratio; a stoichiometric amount is generally recommended for high selectivity. - Control the reaction temperature, typically between -20°C and 40°C, to favor the formation of the desired isomer. |
| Formation of other isomers (2,3- and 2,6-dibromo-p-xylene). | - The use of hydrated iron catalysts has been shown to selectively produce high yields of 2,5-dibromo-p-xylene. | |
| Over-bromination leading to tri- or tetra-brominated xylenes. | - Carefully control the amount of bromine added and the reaction time. | |
| Low Yield of this compound | Incomplete oxidation of 2,5-dibromo-p-xylene. | - Ensure sufficient reaction time and appropriate temperature for the oxidation step. - The choice of oxidizing agent is critical. For the related synthesis of terephthalaldehyde from α,α,α',α'-tetrabromo-p-xylene, concentrated sulfuric acid is used for hydrolysis. |
| Formation of side products such as 2,5-dibromoterephthalic acid. | - Use milder reaction conditions to avoid over-oxidation of the aldehyde groups to carboxylic acids. | |
| Difficulties in the hydrolysis of 1,4-dibromo-2,5-bis(dibromomethyl)benzene. | - A reported method using silver nitrate in aqueous ethanol at reflux has shown high yields (94%). Ensure the complete removal of the silver bromide precipitate. | |
| Product Contamination/Impurities | Presence of starting materials or intermediates. | - Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion. - Purify the final product by recrystallization. Solvents such as hexane have been reported to be effective. |
| Presence of mono-brominated or over-brominated species. | - Optimize the stoichiometry of the brominating agent and reaction conditions in the initial bromination step. | |
| Formation of polymeric byproducts. | - Avoid excessively high temperatures and prolonged reaction times, especially during the aldehyde formation step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and cost-effective starting material is p-xylene. The synthesis typically involves the initial selective bromination of p-xylene to form 2,5-dibromo-p-xylene, which is then converted to the final product.
Q2: How can I improve the selectivity of the initial bromination of p-xylene to obtain a higher yield of the 2,5-dibromo isomer?
A2: To improve the selectivity towards 2,5-dibromo-p-xylene, it is crucial to use a suitable catalyst. Studies have shown that hydrated iron-containing catalysts, such as ferric chloride hexahydrate, can lead to high yields of the desired isomer. Controlling the reaction temperature between -20°C and 40°C is also important.
Q3: What are the potential side products during the synthesis and how can I minimize them?
A3: Common side products can include:
-
Isomers of dibromo-p-xylene: (2,3- and 2,6-dibromo-p-xylene) can be minimized by using a selective catalyst.
-
Mono-bromo-p-xylene: results from incomplete bromination and can be addressed by ensuring the correct stoichiometry of bromine and adequate reaction time.
-
Over-brominated products: (tri- and tetra-bromo-p-xylene) can be avoided by careful control of the amount of bromine used.
-
2,5-Dibromoterephthalic acid: can form due to over-oxidation of the aldehyde groups. Using milder oxidizing agents or controlled reaction conditions can prevent this.
Q4: What is a reliable method for the purification of the final product, this compound?
A4: Recrystallization is a common and effective method for purifying this compound. A reported procedure suggests using hexane as the recrystallization solvent to obtain a white solid product.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dibromo-p-xylene from p-Xylene (Based on selective bromination)
Materials:
-
p-Xylene
-
Bromine
-
Hydrated ferric chloride (FeCl₃·6H₂O)
-
Dichloromethane (or other suitable solvent)
-
Sodium bisulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction flask equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve p-xylene in a suitable solvent like dichloromethane.
-
Add a catalytic amount of hydrated ferric chloride.
-
Cool the mixture to the desired temperature (e.g., 0-10°C) using an ice bath.
-
Slowly add a stoichiometric amount of bromine dropwise to the reaction mixture while stirring. Maintain the temperature throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite to remove any excess bromine.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,5-dibromo-p-xylene, which can be further purified by distillation or recrystallization.
Protocol 2: Synthesis of this compound from 1,4-Dibromo-2,5-bis(dibromomethyl)benzene
Materials:
-
1,4-Dibromo-2,5-bis(dibromomethyl)benzene
-
Silver nitrate (AgNO₃)
-
Ethanol
-
Water
-
Hexane
Procedure:
-
Dissolve 1,4-dibromo-2,5-bis(dibromomethyl)benzene in ethanol in a round-bottom flask.
-
Add an aqueous solution of silver nitrate to the flask.
-
Heat the reaction mixture to reflux for approximately 40 minutes under an inert atmosphere (e.g., argon).
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Filter the mixture to remove the silver bromide precipitate. Wash the precipitate with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by recrystallization from hexane to yield this compound as a white solid. A yield of 94% has been reported for this method.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of 2,5-Dibromo-p-xylene
| Catalyst | Bromine/p-xylene Ratio | Temperature (°C) | Reaction Time (h) | Yield of 2,5-dibromo-p-xylene (%) |
| Hydrated Iron Catalyst | ~2:1 | 20-25 | 4 | ~65 |
| Hydrated Iron Catalyst | ~2:1 | 20-25 | 5 | ~68 |
Note: This data is based on a study on the selective bromination of p-xylene and illustrates general trends. Actual yields may vary based on specific experimental conditions.
Visualizations
Technical Support Center: Purification of Crude 2,5-Dibromoterephthalaldehyde by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2,5-Dibromoterephthalaldehyde via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My crude this compound won't fully dissolve in the hot solvent. What should I do?
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound at the solvent's boiling point. Cautiously add small portions of hot solvent until the solid dissolves.
-
Insoluble Impurities: The crude product may contain insoluble impurities. If a significant portion of the solid has dissolved and a small amount of residue remains, it is advisable to perform a hot filtration to remove the insoluble material before proceeding with cooling and crystallization.
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures. Refer to the solvent selection table below for guidance on appropriate solvents.
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A2: The absence of crystal formation is a common issue, often referred to as a supersaturated solution. Here are several techniques to induce crystallization:
-
Scratching the Flask: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal formation.
-
Reducing Solvent Volume: It is possible that too much solvent was added initially. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Introducing a Co-solvent (Antisolvent): If you are using a solvent in which this compound is highly soluble, you can slowly add a miscible "antisolvent" in which the compound is poorly soluble to induce precipitation. This should be done dropwise at the solution's boiling point until a slight cloudiness persists.
Q3: The product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To remedy this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point and then allow the solution to cool more slowly.
-
Slower Cooling: Insulate the flask to encourage gradual cooling. This can be achieved by placing the flask in a warm water bath and allowing both to cool to room temperature.
-
Change Solvents: If oiling out persists, a different recrystallization solvent or a solvent-antisolvent system may be necessary.
Q4: The recrystallization yielded very few crystals, resulting in a low recovery. What went wrong?
A4: A low yield can be attributed to several factors:
-
Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent, which retains a significant portion of the product in the mother liquor.
-
Premature Crystallization During Hot Filtration: If a hot filtration step was performed, the solution may have cooled and deposited crystals on the filter paper or in the funnel. Ensure the filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution has been allowed to cool sufficiently and for an adequate amount of time to maximize crystal formation. Cooling in an ice bath after reaching room temperature can improve the yield.
Q5: The purified crystals are colored, but the pure compound should be a white to off-white solid. How can I remove the color?
A5: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Procedure: After the crude product has dissolved in the hot solvent, remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the flask and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Allow the clear filtrate to cool and crystallize. Be aware that using too much charcoal can lead to a loss of the desired product.
Quantitative Data
Due to the limited availability of precise, experimentally determined solubility data for this compound in the public domain, the following table provides qualitative and estimated solubility information to guide solvent selection. Researchers should perform small-scale solubility tests to determine the optimal solvent or solvent system for their specific crude product.
| Solvent | Qualitative Solubility (Cold) | Qualitative Solubility (Hot) | Suitability for Recrystallization | Notes |
| Hexane | Poor | Moderate | Good | A literature report suggests hexane for recrystallization.[1] |
| Ethanol | Soluble | Very Soluble | Potentially suitable, may require a co-solvent. | The compound is known to be soluble in ethanol.[2] |
| Dichloromethane | Soluble | Very Soluble | Likely a poor choice for single-solvent recrystallization due to high solubility at room temperature. | The compound is known to be soluble in dichloromethane.[2] |
| Toluene | Sparingly Soluble | Soluble | Good potential | Aromatic solvents can be effective for recrystallizing aromatic compounds. |
| Acetone | Soluble | Very Soluble | Likely a poor choice for single-solvent recrystallization. | |
| Water | Insoluble | Insoluble | Unsuitable as a single solvent. | Could be used as an antisolvent with a miscible organic solvent like ethanol. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Hexane
This protocol is a starting point based on a literature precedent.[1] The optimal solvent volume and cooling procedure may need to be adjusted based on the purity of the crude material.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of hexane and begin heating the mixture with stirring on a hot plate. Continue to add hexane in small portions until the solid just dissolves at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot receiving flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To encourage slower cooling and the formation of larger crystals, the flask can be placed in an insulated container. Once the flask has reached room temperature, it can be placed in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Solvent/Antisolvent Recrystallization using Ethanol and Water
This protocol is a general method that can be adapted for this compound, given its solubility in ethanol and insolubility in water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Antisolvent: While the ethanol solution is still hot, add hot water dropwise with swirling until a faint, persistent cloudiness is observed. If too much water is added and the solution becomes very cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Overcoming Solubility Challenges of 2,5-Dibromoterephthalaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility issues encountered with 2,5-Dibromoterephthalaldehyde in organic solvents. The information is presented in a question-and-answer format, offering direct troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a solid at room temperature and is generally poorly soluble in water.[1] Its solubility in organic solvents is variable. While it is known to be soluble in dichloromethane and ethanol, achieving high concentrations in common organic solvents can be challenging.[1] The presence of two bromine atoms and two aldehyde groups on the benzene ring contributes to its crystalline nature, which can limit its solubility.
Q2: I am having difficulty dissolving this compound in my chosen solvent for a reaction. What are my immediate options?
A2: If you are facing immediate solubility issues, consider the following troubleshooting steps:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities.
-
Gentle Heating: Carefully warming the solvent while stirring can significantly increase the solubility of many organic compounds.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
-
Co-solvency: Adding a small amount of a co-solvent in which the compound is more soluble can improve the overall solvating power of the solvent system.
Q3: Are there more advanced techniques to permanently improve the solubility of this compound for formulation or stock solution preparation?
A3: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble aromatic compounds:
-
Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at a solid state, which can reduce particle size to a molecular level and improve wettability.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can increase its aqueous solubility and stability.
Troubleshooting Guide
Navigating solubility issues can be a systematic process. The following guide provides a step-by-step approach to resolving common problems.
Data Presentation
| Solvent | Polarity Index | Estimated Solubility | Notes |
| Hexane | 0.1 | Insoluble | Non-polar solvent, unlikely to dissolve the polar aldehyde groups. |
| Toluene | 2.4 | Low | Limited solubility expected. |
| Dichloromethane (DCM) | 3.1 | Moderate | Known to be a suitable solvent.[1] |
| Diethyl Ether | 2.8 | Low to Moderate | Good solvent for the related 1,4-dibromobenzene. |
| Tetrahydrofuran (THF) | 4.0 | Moderate to High | Aprotic polar solvent, likely to be effective. |
| Acetone | 5.1 | Moderate to High | Good solvent for terephthalaldehyde and 1,4-dibromobenzene. |
| Acetonitrile (ACN) | 5.8 | Low to Moderate | May require heating. |
| Ethanol (EtOH) | 4.3 | Moderate | Known to be a suitable solvent.[1] |
| Methanol (MeOH) | 5.1 | Low to Moderate | May have limited solubility due to hydrogen bonding competition. |
| Dimethylformamide (DMF) | 6.4 | High | Aprotic polar solvent, generally a good solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Highly polar aprotic solvent, very likely to dissolve the compound. |
| Water | 10.2 | Insoluble | The compound is non-polar overall despite the aldehyde groups. |
Solubility Key:
-
High: > 50 mg/mL
-
Moderate: 10-50 mg/mL
-
Low: 1-10 mg/mL
-
Insoluble: < 1 mg/mL
Experimental Protocols
The following protocols provide detailed methodologies for enhancing the solubility of this compound.
References
Technical Support Center: Synthesis of 2,5-Dibromoterephthalaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dibromoterephthalaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Two primary synthetic routes are commonly employed for the synthesis of this compound:
-
Route A: Bromination and Subsequent Hydrolysis: This route involves the initial bromination of p-xylene to form 2,5-dibromo-p-xylene, followed by benzylic bromination of the methyl groups to yield 1,4-bis(dibromomethyl)-2,5-dibromobenzene. The final step is the hydrolysis of this intermediate to the desired this compound.
-
Route B: Sommelet Reaction: This method utilizes a benzyl halide, such as 2,5-bis(bromomethyl)benzene, which is reacted with hexamine followed by hydrolysis to form the aldehyde.
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The primary side reactions depend on the chosen synthetic route.
-
For Route A:
-
During the initial bromination of p-xylene, the formation of isomeric dibromo-p-xylenes (e.g., 2,3-dibromo-p-xylene) and over-bromination to tribromo-p-xylene are common.
-
In the benzylic bromination step, while N-bromosuccinimide (NBS) is selective, the use of excess bromine can lead to unwanted addition reactions if any non-aromatic double bonds are present.
-
Incomplete hydrolysis of the tetrabrominated intermediate can result in the presence of partially hydrolyzed byproducts.
-
-
For Route B (Sommelet Reaction):
-
A significant side reaction is the formation of the corresponding benzyl amine via the Delépine reaction.
-
-
General:
-
Over-oxidation of the aldehyde groups to carboxylic acid groups can occur, leading to the formation of 2,5-dibromoterephthalic acid.
-
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves recrystallization from a suitable solvent system, such as ethanol/water or toluene. Column chromatography on silica gel can also be employed to remove persistent impurities. The choice of purification method will depend on the nature and quantity of the impurities present.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of 2,5-dibromo-p-xylene in the Initial Bromination Step
| Possible Cause | Suggested Solution |
| Isomer Formation | The bromination of p-xylene can yield a mixture of dibromo isomers. To favor the formation of the 2,5-isomer, it is crucial to control the reaction temperature and use an appropriate catalyst. |
| Over-bromination | The formation of tribromo-p-xylene reduces the yield of the desired dibrominated product. Carefully control the stoichiometry of bromine and monitor the reaction progress using techniques like GC-MS to avoid over-bromination. |
| Suboptimal Reaction Conditions | Reaction temperature and catalyst choice are critical. A study on the selective bromination of p-xylene suggests that the choice of catalyst and reaction time can significantly influence the product distribution. |
Problem 2: Incomplete Benzylic Bromination
| Possible Cause | Suggested Solution |
| Insufficient Radical Initiator | Benzylic bromination is a radical reaction and requires an initiator like AIBN or benzoyl peroxide. Ensure a sufficient amount of initiator is used and that it is fresh. |
| Decomposition of NBS | N-Bromosuccinimide (NBS) can decompose if exposed to moisture or light. Use freshly opened or properly stored NBS. |
| Low Reaction Temperature | The reaction requires sufficient thermal energy to initiate and propagate the radical chain reaction. Ensure the reaction is carried out at the appropriate temperature for the chosen solvent and initiator. |
Problem 3: Formation of Benzyl Amine Side Product in the Sommelet Reaction
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring Delépine Reaction | The formation of the benzyl amine is a known side reaction of the Sommelet reaction. The choice of solvent and the pH during hydrolysis can influence the product ratio. Acidic hydrolysis conditions generally favor the formation of the aldehyde. |
| Purity of Starting Material | Impurities in the starting 2,5-bis(bromomethyl)benzene can lead to undesired side reactions. Ensure the purity of the starting material before proceeding with the Sommelet reaction. |
Problem 4: Presence of Carboxylic Acid Impurity in the Final Product
| Possible Cause | Suggested Solution |
| Over-oxidation | Aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of air and certain catalysts. To minimize this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and avoid prolonged reaction times at high temperatures. |
| Impurities in Reagents | Oxidizing impurities in solvents or reagents can contribute to the formation of the carboxylic acid byproduct. Use high-purity, anhydrous solvents and reagents. |
Quantitative Data Summary
| Reaction Step | Desired Product | Potential Side Products | Reported Yields/Ratios (for related reactions) |
| Bromination of p-xylene | 2,5-dibromo-p-xylene | 2,3-dibromo-p-xylene, tribromo-p-xylene | Isomer ratios can vary significantly based on catalyst and conditions. |
| Benzylic Bromination | 1,4-bis(dibromomethyl)-2,5-dibromobenzene | Partially brominated intermediates | Generally high yields (>90%) with NBS. |
| Hydrolysis | This compound | Partially hydrolyzed intermediates | Dependent on reaction completeness. |
| Sommelet Reaction | This compound | 2,5-bis(aminomethyl)benzene | Aldehyde is the major product under acidic hydrolysis. |
Experimental Protocols
A detailed experimental protocol for a common synthesis route is provided below.
Synthesis of this compound via Bromination and Hydrolysis
Step 1: Synthesis of 2,5-dibromo-p-xylene
-
This step should be performed with careful control of stoichiometry and temperature to maximize the yield of the desired isomer. Refer to literature procedures for the selective bromination of p-xylene.
Step 2: Synthesis of 1,4-bis(dibromomethyl)-2,5-dibromobenzene
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromo-p-xylene in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with a sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Step 3: Synthesis of this compound
-
Suspend the crude 1,4-bis(dibromomethyl)-2,5-dibromobenzene in an aqueous solvent system (e.g., ethanol/water).
-
Heat the mixture to reflux.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
The crude this compound can be further purified by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound via bromination and hydrolysis, indicating potential side products.
Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.
Optimizing reaction conditions for COF-5 synthesis from 2,5-diethoxyterephthalohydrazide
Disclaimer: The synthesis of COF-5 does not typically involve 2,5-diethoxyterephthalohydrazide. The established and widely reported method for COF-5 synthesis is the condensation reaction between 1,4-phenylenediboronic acid (BDBA) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).
This guide will focus on the optimization and troubleshooting for the synthesis of a hydrazone-linked COF, specifically COF-42 , which is synthesized from 2,5-diethoxyterephthalohydrazide and 1,3,5-triformylbenzene . The principles and troubleshooting steps outlined here are broadly applicable to other hydrazone-linked COF systems.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My product is an amorphous powder, not a crystalline COF. What went wrong?
A1: Low crystallinity is a common issue in COF synthesis. Several factors can contribute to this:
-
Reaction Kinetics: The rate of the condensation reaction might be too fast, leading to rapid formation of a disordered polymer network instead of a crystalline framework. To address this, consider lowering the reaction temperature or reducing the concentration of the catalyst.
-
Solvent System: The choice of solvent is crucial for facilitating the reversible reactions necessary for error correction and crystallization. A 1:1 mixture of mesitylene and 1,4-dioxane is commonly used for hydrazone-linked COFs. You may need to experiment with different solvent ratios or explore other solvent systems like a combination of n-butanol and o-dichlorobenzene.
-
Catalyst Concentration: An inappropriate catalyst concentration can either fail to promote the reaction or accelerate it to the point where an amorphous product is formed. For hydrazone-linked COFs, aqueous acetic acid (e.g., 6 M) is a common catalyst. Fine-tuning its concentration can significantly impact crystallinity.
-
Water Content: The presence of a controlled amount of water is often essential for the reversibility of the hydrazone formation reaction, which is crucial for achieving a crystalline product.
Q2: The surface area of my synthesized COF is significantly lower than reported values. Why is this?
A2: A low surface area often indicates incomplete activation or pore collapse.
-
Activation Procedure: After synthesis, unreacted monomers and solvent molecules can remain trapped within the pores of the COF. A thorough solvent exchange and activation process is critical. This typically involves washing the COF with a series of solvents (e.g., DMF, THF, acetone) followed by drying under high vacuum at an elevated temperature (e.g., 120 °C). Supercritical CO2 activation is a milder alternative that can sometimes better preserve the framework's porosity.
-
Pore Collapse: The framework may not be robust enough to maintain its porous structure after solvent removal. This can sometimes be mitigated by using a milder activation method or by ensuring the synthesis has resulted in a highly crystalline and well-intergrown framework.
Q3: My product yield is very low. How can I improve it?
A3: Low yields can be attributed to several factors:
-
Reaction Time and Temperature: The solvothermal synthesis of hydrazone-linked COFs often requires prolonged heating (e.g., 72 hours) at a specific temperature (e.g., 120 °C) to drive the reaction to completion. Ensure that the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature.
-
Monomer Purity: The purity of the starting materials, 2,5-diethoxyterephthalohydrazide and 1,3,5-triformylbenzene, is critical. Impurities can interfere with the polymerization and crystallization processes.
-
Stoichiometry: Ensure that the molar ratio of the monomers is accurate. An imbalance can lead to incomplete polymerization and the formation of oligomers or other side products.
Q4: How can I confirm the formation of the hydrazone linkage and the COF structure?
A4: A combination of characterization techniques is necessary:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the appearance of a characteristic C=N stretching vibration (around 1620 cm⁻¹) and the disappearance of the C=O stretching of the aldehyde and the N-H stretching of the hydrazide.
-
Powder X-Ray Diffraction (PXRD): A crystalline COF will exhibit distinct diffraction peaks. The positions of these peaks can be compared to simulated patterns based on the expected crystal structure. An amorphous product will show a broad, featureless pattern.
-
Gas Adsorption Analysis (BET): Nitrogen or argon adsorption-desorption isotherms are used to determine the surface area and pore size distribution of the COF, confirming its porosity.
-
Solid-State NMR Spectroscopy: ¹³C and ¹⁵N solid-state NMR can provide detailed information about the local chemical environment and confirm the formation of the hydrazone linkage.
Experimental Protocols
Synthesis of COF-42
This protocol is a representative example for the solvothermal synthesis of COF-42.[1][2][3][4]
Materials:
-
2,5-diethoxyterephthalohydrazide
-
1,3,5-triformylbenzene
-
Mesitylene
-
1,4-Dioxane
-
6 M Aqueous Acetic Acid
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
Procedure:
-
In a Pyrex tube, add 2,5-diethoxyterephthalohydrazide and 1,3,5-triformylbenzene in a 1.5:1 molar ratio.
-
Add a solvent mixture of mesitylene and 1,4-dioxane (1:1 v/v).
-
Add the 6 M aqueous acetic acid catalyst.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
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Freeze the tube in liquid nitrogen, evacuate to a high vacuum, and flame-seal the tube.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, open the tube and collect the solid product by filtration.
-
Wash the product thoroughly with anhydrous THF and anhydrous acetone to remove unreacted monomers and solvent.
-
Dry the product under high vacuum at 120 °C overnight to yield the activated COF-42.
Data Presentation
| Parameter | Condition | Expected Outcome | Troubleshooting |
| Monomers | 2,5-diethoxyterephthalohydrazide, 1,3,5-triformylbenzene | High purity starting materials | Recrystallize or purify monomers if necessary. |
| Solvent | Mesitylene:1,4-Dioxane (1:1 v/v) | Crystalline product | Vary solvent ratio or try other solvent systems if product is amorphous. |
| Catalyst | 6 M Acetic Acid | Promotes reversible reaction | Optimize catalyst concentration if reaction is too slow or product is amorphous. |
| Temperature | 120 °C | Crystalline COF formation | Lower temperature if amorphous product is obtained; increase if reaction is incomplete. |
| Time | 72 hours | High yield | Extend reaction time if yield is low. |
| Activation | Solvent exchange (THF, Acetone), vacuum drying (120 °C) | High surface area (>700 m²/g) | Use milder activation (e.g., supercritical CO2) if pore collapse is suspected. |
Visualization
Caption: Workflow for the synthesis and characterization of COF-42.
References
Technical Support Center: Polymerization of 2,5-Dibromoterephthalaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2,5-Dibromoterephthalaldehyde, a key monomer in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bifunctional aromatic aldehyde monomer. Its primary application is in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with potential uses in gas storage, catalysis, and sensing.[1][2] The aldehyde functional groups react with amine linkers to form imine-linked frameworks.
Q2: What is the most common reaction for polymerizing this compound?
A2: The most common reaction is a Schiff base condensation, which is a polycondensation reaction between the aldehyde groups of this compound and the amine groups of a multitopic linker (e.g., a diamine or triamine).[3][4][5] This reaction forms imine bonds (C=N) that constitute the backbone of the resulting COF.
Q3: What are the key indicators of a successful polymerization?
A3: A successful polymerization is primarily indicated by the formation of a crystalline product. This is typically confirmed by Powder X-ray Diffraction (PXRD), which should show sharp, well-defined peaks.[6][7][8][9] Other indicators include a high surface area, confirmed by gas adsorption measurements (e.g., BET analysis), and the appearance of characteristic peaks in Fourier-Transform Infrared (FTIR) spectroscopy, such as the C=N stretching vibration of the imine linkage, coupled with the disappearance of the C=O and N-H stretching bands of the monomers.[6][7][8][9][10]
Q4: What are common side reactions or byproducts?
A4: Side reactions in polycondensation can include reactions with monofunctional impurities, which can cap the growing polymer chains and limit the molecular weight. Intramolecular cyclization is another possibility, though less common with rigid monomers. The primary "byproduct" of the imine condensation is water. Incomplete reactions will leave unreacted aldehyde and amine groups within the framework, which are considered defects.
Troubleshooting Guide: Preventing Incomplete Polymerization
Incomplete polymerization of this compound results in a material with low crystallinity, low porosity, and poor performance. This guide addresses common issues and provides potential solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Explanation |
| Incorrect Stoichiometry | Carefully weigh high-purity monomers to ensure the correct molar ratio (e.g., 1:1 for a diamine linker). | An excess of one monomer can lead to the formation of oligomers and low molecular weight products, preventing the formation of an extended framework.[9] |
| Poor Monomer Solubility | Select a solvent system in which both monomers are sufficiently soluble at the reaction temperature. Common solvent mixtures include mesitylene/dioxane. | If monomers are not dissolved, the reaction will be slow and incomplete, leading to an amorphous or poorly crystalline product.[11] |
| Ineffective Catalyst | Use an appropriate acid catalyst, such as acetic acid or scandium triflate (Sc(OTf)₃), at the recommended concentration. | The imine condensation is acid-catalyzed. Insufficient or an inappropriate catalyst will result in a very slow or stalled reaction.[12][13] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Solvothermal synthesis is often performed at elevated temperatures (e.g., 120 °C). | The temperature affects both reaction kinetics and monomer solubility. Too low a temperature may result in a slow reaction, while too high a temperature can lead to side reactions or rapid precipitation of an amorphous product.[10][14] |
Issue 2: Amorphous or Poorly Crystalline Product
| Potential Cause | Recommended Solution | Explanation |
| Monomer Impurities | Use monomers with the highest possible purity (>97%). Recrystallize or purify monomers if necessary. | Impurities can disrupt the regular packing of the polymer chains, leading to a loss of crystallinity. Monofunctional impurities can also terminate chain growth. |
| Incorrect Solvent System | Screen different solvent systems and ratios. The polarity of the solvent can significantly impact crystallinity. | The solvent plays a crucial role in mediating the reversible imine bond formation, which is necessary for error correction and the growth of a crystalline framework.[11][15] |
| Rapid Precipitation | Adjust reaction conditions to slow down the rate of polymerization. This can include lowering the temperature or using a modulator like aniline. | A very fast reaction can lead to the rapid precipitation of a kinetically favored, amorphous polymer rather than the thermodynamically favored, crystalline COF. |
| Inappropriate Catalyst Concentration | Optimize the catalyst concentration. Too much or too little can be detrimental. | The catalyst concentration affects the rate of both the forward and reverse reactions of imine formation. An optimal balance is needed for effective "error-correction" during crystallization.[12][16] |
| Insufficient Reaction Time | Increase the reaction time to allow for the formation of a well-ordered, crystalline structure. | Crystallization of COFs is a dynamic process that requires time for the reversible reactions to correct defects and form a thermodynamically stable, ordered framework.[10][14] |
Issue 3: Product Shows Evidence of Unreacted Monomers
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Reaction | Increase reaction time and/or temperature. Ensure proper mixing. | The polymerization may not have reached completion, leaving unreacted aldehyde and amine functional groups. |
| Reversibility of Imine Formation | Ensure the removal of water, a byproduct of the reaction. This can be achieved by using a sealed reaction vessel and appropriate drying of solvents. | The presence of water can shift the equilibrium of the imine condensation back towards the starting materials, leading to incomplete conversion. |
| Steric Hindrance | If using bulky co-monomers, consider a different linker design that is less sterically hindered. | Steric hindrance around the reactive aldehyde or amine groups can prevent the complete reaction from occurring. |
Data Presentation
Table 1: Effect of Solvent Polarity on COF Crystallinity
| Solvent System (v/v) | Polarity | Effect on Crystallinity | Reference |
| Dioxane | Low | Often results in amorphous or poorly crystalline materials. | [11] |
| Dioxane / Mesitylene | Moderate | Commonly used to achieve good crystallinity by balancing solubility and reaction rate. | [17] |
| Butanol / Dioxane | Higher | Can enhance crystallinity and reduce reaction time compared to less polar systems. | [11] |
| Acetonitrile | High | Can be an effective solvent for certain COF syntheses, leading to high crystallinity. | [18] |
| Water (with acid catalyst) | High | Green synthesis route that can yield highly crystalline COFs under optimized conditions.[3] |
Table 2: Common Catalysts for Imine-Linked COF Synthesis
| Catalyst | Typical Concentration | Reaction Conditions | Advantages | Reference |
| Acetic Acid | 3-6 M | 80-120 °C, 24-96 h | Widely used, versatile. | [12] |
| Scandium Triflate (Sc(OTf)₃) | 0.002 eq. | Room Temperature, < 1 h | Very efficient, mild conditions, short reaction times. | [12][13] |
| p-Toluenesulfonic acid (PTSA) | Varies | Often used in solid-state or minimal solvent syntheses. | Effective for certain systems. | [3] |
| Metal Halides (e.g., PbCl₂, BiCl₃) | Varies | Can catalyze imine formation effectively. | Expands the range of available catalysts. | [16] |
Experimental Protocols
Gold-Standard Protocol for Imine-Linked COF Synthesis (Solvothermal)
This protocol is a general guideline and may require optimization for specific monomer combinations.
-
Monomer Preparation: In a Pyrex tube, add this compound (e.g., 0.3 mmol) and the amine linker (e.g., 0.3 mmol for a C2-symmetric linker or 0.2 mmol for a C3-symmetric linker).
-
Solvent Addition: Add a mixture of solvents, for example, 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 1 mL).
-
Catalyst Addition: Add an aqueous solution of an acid catalyst, such as 6 M acetic acid (e.g., 0.1 mL).
-
Sonication and Degassing: Briefly sonicate the mixture to ensure homogeneity. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.
-
Sealing and Heating: Flame-seal the Pyrex tube under vacuum. Place the sealed tube in an oven at 120 °C for 3-7 days.
-
Work-up and Purification: After cooling to room temperature, open the tube and collect the precipitate by filtration. Wash the solid extensively with an organic solvent (e.g., acetone, THF) to remove unreacted monomers and oligomers.
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Activation: Dry the purified product under vacuum at an elevated temperature (e.g., 120 °C) to remove any solvent trapped within the pores.
Mandatory Visualizations
Diagram 1: Imine Condensation Reaction Pathway
References
- 1. Recent advances in room-temperature synthesis of covalent organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. Recent advances in room-temperature synthesis of covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Organic Framework Composites: Synthesis and Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Log in to Peeref - Peeref [peeref.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Probing Defects in Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Room Temperature Synthesis of Covalent–Organic Framework Films through Vapor-Assisted Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reconstructed covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent polarity tuning to enhance the crystallinity of 2D-covalent organic frameworks for visible-light-driven hydrogen generation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Towards the room-temperature synthesis of covalent organic frameworks: a mini-review [ouci.dntb.gov.ua]
- 18. pubs.rsc.org [pubs.rsc.org]
Identifying and removing impurities from 2,5-Dibromoterephthalaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dibromoterephthalaldehyde. The information provided is intended to assist in identifying and removing common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in this compound typically originate from its synthesis, which commonly starts with the bromination of p-xylene followed by oxidation of the methyl groups. Potential impurities can be categorized as follows:
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Related to Bromination:
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Incomplete Bromination: 2-Bromo-p-xylene (monobrominated precursor).
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Isomeric Byproducts: 2,3-Dibromo-p-xylene and 3,4-dibromo-p-xylene may be formed as minor isomers during the bromination of p-xylene.
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Over-bromination: Tribromo-p-xylene species.
-
-
Related to Oxidation:
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Incomplete Oxidation: 2,5-Dibromo-4-methylbenzaldehyde (mono-aldehyde).
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Over-oxidation: 2,5-Dibromoterephthalic acid.
-
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., dichloromethane, ethanol, hexane).
Q2: How can I qualitatively assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for the qualitative assessment of purity. A suitable mobile phase for developing a TLC plate would be a mixture of hexane and ethyl acetate. By spotting your crude sample alongside a pure standard (if available), you can visualize the number of components. The presence of multiple spots indicates the presence of impurities. The relative retention factors (Rf) will give an indication of the polarity of the impurities.
Q3: What is the recommended storage condition for this compound to prevent degradation?
A3: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] Aldehydes are susceptible to oxidation to carboxylic acids, so excluding air and light is crucial for maintaining purity over time.
Troubleshooting Guides
Issue 1: My purified this compound has a low melting point and appears off-white or yellowish.
This issue is often indicative of residual impurities. The following table summarizes potential causes and solutions.
| Potential Cause | Recommended Action |
| Residual Solvents | Dry the sample under high vacuum for an extended period. |
| Incomplete Purification | The initial purification may not have been sufficient to remove all colored or lower-melting point impurities. Consider re-purification using one of the methods outlined below (recrystallization or column chromatography). |
| Degradation | The compound may have degraded due to exposure to air or light. Store the purified material under an inert atmosphere and in the dark. |
Issue 2: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography.
If an impurity has a similar polarity to this compound, separation by standard column chromatography can be challenging.
| Troubleshooting Step | Detailed Explanation |
| Optimize the Eluent System | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides better separation between your product and the impurity. Try adding a small percentage of a third solvent with a different polarity (e.g., dichloromethane) to the hexane/ethyl acetate mixture. |
| Use Gradient Elution | A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve the resolution of closely eluting compounds.[2][3] |
| Consider a Different Stationary Phase | If silica gel is not providing adequate separation, consider using alumina as the stationary phase, which has different selectivity. |
| Recrystallization | If the impurity has a significantly different solubility profile, recrystallization from a suitable solvent system may be more effective than chromatography. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities with different solubility characteristics. This compound is soluble in organic solvents like dichloromethane and ethanol.[4] A solvent-antisolvent system is often effective.
Methodology:
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Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., dichloromethane or hot ethanol) at an elevated temperature.
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Once fully dissolved, slowly add a "poor" solvent (e.g., hexane or water) dropwise until the solution becomes slightly turbid.
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Gently heat the solution until it becomes clear again.
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Allow the solution to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Diagram 1: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities on a larger scale.
Methodology:
-
Stationary Phase: Silica gel (230-400 mesh).
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Eluent System Development: Use TLC to determine an optimal eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.2-0.3.
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Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
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Elution: Begin elution with a non-polar solvent mixture (e.g., 98:2 hexane:ethyl acetate). A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., to 90:10 hexane:ethyl acetate), can be used to separate impurities from the desired product.[2][3]
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram 2: Flash Column Chromatography Workflow
Caption: General workflow for purification by flash column chromatography.
Analytical Methods for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
| Parameter | Recommended Conditions |
| Column | A non-polar or mid-polarity capillary column (e.g., DB-5ms or equivalent). |
| Injector Temperature | 250-280 °C |
| Oven Program | Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C. |
| Carrier Gas | Helium at a constant flow rate. |
| Detector | Mass Spectrometer (MS) operating in Electron Ionization (EI) mode. |
Expected Results: The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern. Impurities can be identified by their unique retention times and mass spectra, which can be compared against a spectral library.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is well-suited for the quantitative analysis of the purity of this compound.
| Parameter | Recommended Conditions |
| Column | A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). |
| Mobile Phase | A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25-30 °C. |
| Detector | UV detector set at a wavelength where the analyte and potential impurities have good absorbance (e.g., 254 nm). |
Expected Results: The purity of the sample can be determined by the area percentage of the main peak in the chromatogram. The retention times of potential impurities can be established by running standards of the suspected compounds if available.
Diagram 3: Analytical Workflow for Purity Determination
Caption: Workflow for the qualitative and quantitative analysis of this compound.
References
Technical Support Center: Crystallinity Control of COFs from 2,5-Dibromoterephthalaldehyde
Welcome to the technical support center for the synthesis and crystallinity control of Covalent Organic Frameworks (COFs) utilizing 2,5-Dibromoterephthalaldehyde as a monomer. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses common issues that can arise during the synthesis of COFs with this compound, with a focus on achieving high crystallinity.
| Issue | Potential Cause | Recommended Solution |
| Low or no crystallinity in the final product (amorphous material). | 1. Rapid reaction rate: Fast formation of imine bonds can lead to kinetically trapped, disordered structures.[1] 2. Inappropriate solvent system: The solubility of monomers and the growing COF network is crucial for reversible bond formation and error correction. 3. Suboptimal catalyst concentration: The catalyst concentration affects the rate of both the forward (imine formation) and reverse (imine cleavage) reactions. 4. Incorrect reaction temperature: Temperature influences reaction kinetics and the reversibility of the linkage formation.[2] | 1. Use a modulator: Introduce a monofunctional aldehyde, such as benzaldehyde, to slow down the polymerization rate and allow for the formation of a more ordered, crystalline product.[3][4] 2. Optimize the solvent mixture: A combination of a good solvent for the monomers and a poorer solvent for the COF can promote precipitation of the crystalline framework. Common solvent systems for imine COFs include mixtures of mesitylene and dioxane.[5] 3. Adjust catalyst concentration: Systematically vary the concentration of the acid catalyst (e.g., acetic acid) to find the optimal balance that promotes crystallization. 4. Screen reaction temperatures: Perform the synthesis at different temperatures (e.g., room temperature, 65°C, 120°C) to identify the optimal condition for crystallinity.[2] A temperature-dependent depolymerization and recrystallization process can sometimes improve crystallinity.[6] |
| Poor product yield. | 1. Incomplete reaction: The reaction may not have proceeded to completion. 2. Loss of product during workup: The fine powder of the COF can be lost during filtration and washing steps. 3. Degradation of reactants or product: Amine linkers can be susceptible to degradation in acidic conditions over long reaction times.[2] | 1. Increase reaction time: While monitoring crystallinity, extend the reaction time to ensure maximum conversion.[2] 2. Careful workup: Use fine filter paper or centrifugation for product collection. Minimize the number of washing steps while ensuring purity. 3. Optimize reaction time and temperature: Avoid excessively long reaction times at high temperatures to prevent degradation.[2] |
| Broad or poorly resolved PXRD peaks. | 1. Small crystallite size: The product consists of very small nanocrystals.[7] 2. Stacking faults and disorder: The 2D layers of the COF are not perfectly aligned. 3. Presence of amorphous impurities: The sample may contain a mixture of crystalline and amorphous material. | 1. Employ modulators or optimize reaction conditions: Slower reaction rates can lead to the growth of larger crystals.[3] 2. Interlayer interaction management: The choice of monomers can influence interlayer stacking. While not directly related to this compound, the principle of using linkers that promote favorable pi-pi stacking can be applied. 3. Thorough purification: Ensure complete removal of unreacted monomers and amorphous oligomers through solvent washing or Soxhlet extraction. |
| Low BET surface area. | 1. Pore collapse during activation: The porous structure can collapse upon removal of solvent. 2. Incomplete activation: Residual solvent may remain in the pores. 3. Low crystallinity: A poorly ordered framework will likely have a lower accessible surface area. | 1. Gentle activation: Use supercritical CO2 exchange as a gentle method to remove solvent and prevent pore collapse. 2. Thorough drying: Ensure the sample is fully dried under vacuum at an appropriate temperature before analysis. 3. Improve crystallinity: Follow the recommendations for improving crystallinity, as a well-defined porous structure is essential for high surface area. |
Frequently Asked Questions (FAQs)
Q1: What is a general starting protocol for synthesizing an imine-linked COF with this compound?
Experimental Protocol: General Synthesis of an Imine-Linked COF
Materials:
-
This compound
-
Amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene - TAPB)
-
Solvent mixture (e.g., mesitylene/dioxane, 1:1 v/v)
-
Catalyst (e.g., 6 M aqueous acetic acid)
Procedure:
-
In a Pyrex tube, add this compound and the amine linker in the appropriate stoichiometric ratio (e.g., 3:2 for a C2 + C3 condensation).
-
Add the solvent mixture to the tube.
-
Add the aqueous acetic acid catalyst.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Flash-freeze the tube in liquid nitrogen and degas using the freeze-pump-thaw method (repeat three times).
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at a set temperature (e.g., 120°C) for a specified time (e.g., 3 days).[8]
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product sequentially with anhydrous solvents (e.g., acetone, tetrahydrofuran) to remove unreacted monomers and oligomers.
-
Dry the final product under vacuum at an elevated temperature (e.g., 150°C) overnight to yield the COF as a powder.
Q2: How do I choose the right amine linker to react with this compound?
A2: The geometry of the amine linker will determine the topology of the resulting COF. For a C2 symmetric dialdehyde like this compound, common choices include:
-
C3 symmetric triamines (e.g., 1,3,5-tris(4-aminophenyl)benzene - TAPB) to form hexagonal frameworks.
-
C4 symmetric tetraamines (e.g., tetra(4-aminophenyl)methane) to create 3D frameworks.[2]
-
C2 symmetric diamines (e.g., p-phenylenediamine) to form linear polymers or, in some cases, 2D COFs.
Q3: What is the role of the acid catalyst in the synthesis?
A3: The acid catalyst plays a crucial role in the reversible formation of the imine bond. It protonates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. The catalyst also facilitates the reverse reaction, which is essential for "proofreading" and error correction, allowing the system to reach the thermodynamically stable, crystalline state.
Q4: How can I use a modulator to improve the crystallinity of my COF?
A4: A modulator, typically a monofunctional analog of one of the monomers (e.g., benzaldehyde), competes for reaction sites. This slows down the overall polymerization rate, allowing more time for the framework to self-correct and form a well-ordered, crystalline structure.[3] The modulator is typically added to the reaction mixture at the beginning of the synthesis. The optimal amount of modulator needs to be determined experimentally, as too little may have no effect, and too much can significantly lower the yield.[3]
Q5: What characterization techniques are essential to confirm the successful synthesis and crystallinity of the COF?
A5: The following characterization techniques are crucial:
-
Powder X-ray Diffraction (PXRD): This is the primary technique to assess the crystallinity of the COF. The presence of sharp diffraction peaks at specific 2θ values indicates a crystalline material. The experimental pattern can be compared to a simulated pattern based on the expected crystal structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the formation of the imine linkage (C=N stretch, typically around 1620 cm⁻¹) and the disappearance of the starting aldehyde (C=O stretch) and amine (N-H stretch) signals.
-
Nitrogen Adsorption-Desorption Isotherms (BET analysis): This measurement determines the surface area and porosity of the COF, which are key properties of these materials. A high BET surface area is often correlated with good crystallinity.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the COF.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques provide information about the morphology and particle size of the COF crystallites.
Quantitative Data Summary
While specific quantitative data for COFs synthesized from this compound is limited in the provided search results, the following table presents data for a structurally similar COF synthesized from 2,5-dihydroxyterephthalaldehyde (Py-DHPh COF) to provide a reference for expected properties.
| COF Name | Monomers | BET Surface Area (m²/g) |
| Py-DHPh COF | 4,4′,4″,4′″-(pyrene-1,3,6,8-tetrayl)tetraaniline + 2,5-dihydroxyterephthalaldehyde | 1895 |
Data extracted from a study on imine-linked rhombic COFs.[9]
Visualizations
Diagram 1: Experimental Workflow for COF Synthesis
This diagram illustrates the general steps involved in the solvothermal synthesis of a COF from this compound.
Caption: General workflow for the synthesis and characterization of COFs.
Diagram 2: Factors Influencing COF Crystallinity
This diagram illustrates the key experimental parameters that can be adjusted to control the crystallinity of the resulting COF.
Caption: Key parameters for controlling COF crystallinity.
References
- 1. Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. Analysis of COF-300 synthesis: probing degradation processes and 3D electron diffraction structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Construction of functional covalent organic framework films by modulator and solvent induced polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Structure determination of a low-crystallinity covalent organic framework by three-dimensional electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low surface area in porous polymers from 2,5-Dibromoterephthalaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists encountering challenges in the synthesis of porous polymers using 2,5-Dibromoterephthalaldehyde as a monomer. The focus is on addressing the common issue of achieving low surface area in the final material.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low surface area in porous polymers synthesized from substituted terephthalaldehydes?
A1: Low surface area in these polymers can stem from several factors:
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Incomplete reaction: If the polymerization reaction does not go to completion, the resulting polymer network will be poorly formed, with a low degree of polymerization and, consequently, a low surface area.
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Poor crystallinity: For crystalline porous polymers like Covalent Organic Frameworks (COFs), a lack of long-range order results in a collapsed or amorphous structure with a low accessible surface area.
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Pore collapse during activation: The removal of solvent from the pores after synthesis can cause the porous framework to collapse due to capillary forces, especially if the polymer is not sufficiently rigid.[1]
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Impurities and residual starting materials: Unreacted monomers or catalysts can block the pores of the polymer, reducing the measured surface area.
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Inappropriate solvent choice: The solvent system used for the polymerization can influence the nucleation and growth of the polymer, affecting its morphology and porosity.
Q2: How critical is the purity of this compound and the amine linker for achieving a high surface area?
A2: The purity of the monomers is crucial. Impurities can terminate the polymerization reaction prematurely, leading to a lower molecular weight polymer and a less-defined porous structure. Furthermore, impurities can interfere with the self-assembly process in crystalline polymers, reducing crystallinity and surface area. It is highly recommended to use monomers of the highest possible purity.
Q3: What is the role of the catalyst in Schiff base polymerizations, and how does it affect the final surface area?
A3: In Schiff base polymerizations, an acid catalyst (e.g., acetic acid) is often used to protonate the carbonyl group of the aldehyde, making it more electrophilic and accelerating the reaction with the amine. The concentration of the catalyst can influence the reaction kinetics and the reversibility of the imine bond formation, which is important for error correction and achieving a crystalline structure in COFs. An optimal catalyst concentration can lead to a more ordered and robust network with a higher surface area.
Q4: Can the reaction temperature and time influence the surface area of the resulting polymer?
A4: Yes, both temperature and time are critical parameters. The reaction temperature affects the kinetics of the polymerization and the solubility of the growing polymer. An optimal temperature allows for a balance between reaction rate and the ability of the polymer to form an ordered, porous structure. The reaction time must be sufficient to allow the polymerization to reach a high degree of conversion and for the network to fully form. Insufficient reaction time can result in a poorly developed porous structure.
Troubleshooting Guide: Low Surface Area
This guide provides a systematic approach to diagnosing and resolving the issue of low surface area in porous polymers synthesized from this compound.
Problem: The synthesized polymer exhibits a significantly lower Brunauer-Emmett-Teller (BET) surface area than expected.
Step 1: Verify the Integrity of Starting Materials and Reaction Setup
-
Question: Have the purity and integrity of this compound and the amine linker been confirmed?
-
Answer: Use techniques like NMR or melting point to verify the purity of your monomers. Impurities can act as chain terminators or disrupt crystal growth.
-
-
Question: Was the reaction carried out under an inert atmosphere?
-
Answer: Schiff base formation can be sensitive to moisture and oxygen. Ensure the reaction was performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and degradation of the monomers.
-
Step 2: Evaluate the Polymerization Conditions
-
Question: Was the correct solvent system and concentration used?
-
Answer: The choice of solvent is critical as it influences the solubility of the monomers and the growing polymer chains. A solvent system that allows for reversible bond formation and self-correction is often necessary for crystalline materials.[2] Refer to literature for similar polymer systems to select an appropriate solvent. The concentration of monomers can also affect the polymerization kinetics and the final morphology.
-
-
Question: Was the optimal catalyst concentration, reaction temperature, and time employed?
-
Answer: The reaction kinetics need to be carefully controlled. Too fast of a reaction can lead to an amorphous, non-porous material. Consider screening different catalyst concentrations, temperatures, and reaction times to find the optimal conditions for your specific system.
-
Step 3: Assess the Post-Synthesis Work-up and Activation Procedure
-
Question: How was the polymer washed and purified after synthesis?
-
Answer: Thoroughly wash the polymer with various solvents to remove unreacted monomers, oligomers, and the catalyst. Residual species can block the pores and lead to an underestimation of the surface area.
-
-
Question: What method was used for solvent exchange and activation (drying)?
-
Answer: The activation process is critical for preventing pore collapse.[1] A common procedure involves exchanging the reaction solvent with a low-boiling-point solvent (e.g., acetone or ethanol) followed by drying under high vacuum, often with gentle heating. For delicate structures, supercritical drying may be necessary to avoid pore collapse caused by surface tension.[1]
-
Step 4: Characterize the Polymer Structure and Morphology
-
Question: Has the chemical structure of the polymer been confirmed?
-
Answer: Use techniques like FT-IR to confirm the formation of the desired chemical bonds (e.g., imine bonds for Schiff base polymers) and the disappearance of the starting material signals (e.g., aldehyde and amine groups).
-
-
Question: Has the crystallinity and morphology of the polymer been investigated?
-
Answer: For crystalline polymers, use Powder X-ray Diffraction (PXRD) to assess the degree of crystallinity. Low crystallinity is a common reason for low surface area. Scanning Electron Microscopy (SEM) can provide insights into the particle size and morphology, which can also influence the porous properties.
-
Quantitative Data Summary
| Amine Linker | Aldehyde Monomer | Polymerization Conditions | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| p-Phenylenediamine | Terephthalaldehyde | 1,4-Dioxane/mesitylene, 120 °C, 3 days | ~1600 | ~0.78 | Representative value for COF-5 |
| 1,3,5-Tris(4-aminophenyl)benzene | Terephthalaldehyde | 1,4-Dioxane/mesitylene, 120 °C, 3 days | ~700 | ~0.35 | Representative value for a 2D COF |
| Melamine | Terephthalaldehyde | DMSO, 180 °C, 24 hours | ~450 | ~0.50 | Representative value for a Schiff base network |
Experimental Protocols
Detailed Methodology for a Representative Schiff Base Porous Polymer Synthesis
This protocol is a general guideline for the synthesis of a Schiff base porous polymer using this compound and a generic triamine linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene). Optimization of reactant ratios, solvent, temperature, and time may be required.
Materials:
-
This compound
-
1,3,5-Tris(4-aminophenyl)benzene
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
Acetic acid (6 M aqueous solution)
-
Acetone (reagent grade)
-
Deionized water
Procedure:
-
In a Pyrex tube, add this compound (e.g., 0.3 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (e.g., 0.2 mmol).
-
Add a mixture of anhydrous 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 5 mL).
-
To this suspension, add an aqueous solution of acetic acid (6 M, e.g., 0.5 mL).
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, and evacuate the headspace.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, open the tube and collect the solid product by filtration.
-
Wash the solid thoroughly with anhydrous acetone and then with deionized water.
-
To activate the polymer, suspend the solid in anhydrous acetone for 12 hours, then filter. Repeat this process three times.
-
Dry the polymer under high vacuum at 80 °C for 24 hours to obtain the final porous material.
Mandatory Visualizations
Caption: Troubleshooting workflow for low surface area in porous polymers.
This comprehensive guide should assist researchers in systematically addressing the challenge of low surface area when synthesizing porous polymers with this compound. By carefully considering each step of the synthesis and characterization process, the likelihood of achieving a high-surface-area material can be significantly improved.
References
Scaling up the synthesis of 2,5-Dibromoterephthalaldehyde for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 2,5-Dibromoterephthalaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthesis routes for this compound?
A1: The two main industrial routes for synthesizing this compound are:
-
Route 1: Oxidation of 2,5-dibromo-p-xylene. This is a common method that involves the bromination of p-xylene followed by oxidation of the methyl groups to aldehydes.
-
Route 2: Direct bromination of terephthalaldehyde. This method can be challenging due to the deactivating effect of the aldehyde groups, making the reaction conditions more demanding.
Q2: What are the most common impurities encountered during the synthesis and how can they be minimized?
A2: Common impurities include:
-
Monobromoterephthalaldehyde: Results from incomplete bromination. To minimize, ensure stoichiometric or a slight excess of the brominating agent and optimized reaction times.
-
Over-brominated species (tri- or tetra-brominated): Occurs with harsh reaction conditions. Control of reaction temperature and residence time is crucial.
-
Unreacted starting material: Can be minimized by optimizing reaction conditions to drive the reaction to completion.
-
Oxidation byproducts (e.g., 2,5-dibromoterephthalic acid): Can form if the reaction conditions are too aggressive, especially in the presence of strong oxidizing agents. Careful control of oxidant concentration and temperature is necessary.
Q3: What are the recommended purification methods for industrial-scale production of this compound?
A3: At an industrial scale, the following purification methods are common:
-
Recrystallization: A highly effective method for obtaining high-purity product. The choice of solvent is critical and may involve a multi-solvent system.
-
Distillation: While potentially effective, it may not be suitable if the product is thermally labile or if impurities have close boiling points.
-
Chromatography: Generally not economically viable for large-scale production of a bulk chemical, but may be used for producing very high-purity batches for specific applications.
Q4: What are the key safety considerations when handling the reagents and products in this synthesis?
A4: Key safety precautions include:
-
Bromine: Highly corrosive and toxic. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection.
-
Solvents: Many organic solvents are flammable and can be toxic. Use in well-ventilated areas and away from ignition sources.
-
Acids and Bases: Strong acids and bases used in the synthesis are corrosive. Handle with appropriate PPE.
-
Product: this compound is an irritant. Avoid contact with skin and eyes.
Troubleshooting Guides
Guide 1: Low Yield of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Conversion of Starting Material | Incomplete reaction due to insufficient reaction time or temperature. | - Increase reaction time and/or temperature incrementally, monitoring for byproduct formation.- Ensure efficient mixing to improve mass transfer. |
| Deactivated catalyst or insufficient catalyst loading. | - Verify the activity of the catalyst.- Increase catalyst loading in small increments. | |
| Significant Formation of Byproducts | Over-bromination leading to tri- or tetra-brominated species. | - Reduce the amount of brominating agent.- Lower the reaction temperature.- Control the addition rate of the brominating agent. |
| Formation of monobrominated intermediate. | - Increase the molar ratio of the brominating agent to the starting material.- Extend the reaction time. | |
| Product Loss During Workup | Inefficient extraction or product precipitation. | - Optimize the extraction solvent and pH.- Ensure complete precipitation by adjusting temperature and/or adding an anti-solvent. |
| Degradation of product during purification. | - If using distillation, consider vacuum distillation to lower the boiling point.- For recrystallization, select a solvent in which the product has high stability. |
Guide 2: Poor Product Purity
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of Monobromoterephthalaldehyde | Incomplete bromination. | - Increase the stoichiometry of the brominating agent.- Increase reaction time or temperature. |
| Presence of Over-brominated Impurities | Reaction conditions are too harsh. | - Decrease reaction temperature.- Reduce the concentration of the brominating agent.- Shorten the reaction time. |
| Presence of Starting Material | Incomplete reaction. | - Increase reaction time and/or temperature.- Ensure proper catalyst activity and loading. |
| Discoloration of Final Product | Presence of colored impurities or degradation products. | - Employ a recrystallization step with activated carbon.- Ensure an inert atmosphere during the reaction and purification to prevent oxidation. |
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of 2,5-Dibromo-p-xylene
| Parameter | Value | Reference |
| Starting Material | p-Xylene | Patent US3932542A |
| Brominating Agent | Bromine | Patent US3932542A |
| Catalyst | Hydrated Ferric Halide | Patent US3932542A |
| Temperature | -20°C to 40°C | Patent US3932542A |
| Yield | High | Patent US3932542A |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄Br₂O₂ |
| Molecular Weight | 291.93 g/mol |
| Melting Point | 189-193 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in many organic solvents |
Experimental Protocols
Method 1: Synthesis of this compound via Oxidation of 2,5-Dibromo-p-xylene
This protocol is a general representation and should be optimized for specific industrial-scale equipment and safety procedures.
-
Bromination of p-Xylene:
-
Charge a suitable reactor with p-xylene and a hydrated iron-containing catalyst (e.g., hydrated ferric chloride).
-
Cool the mixture to the desired temperature (e.g., 0-10°C).
-
Slowly add bromine to the reaction mixture while maintaining the temperature. The molar ratio of bromine to p-xylene should be controlled to favor dibromination.
-
After the addition is complete, allow the reaction to proceed until the desired conversion is achieved, as monitored by a suitable analytical technique (e.g., GC).
-
Work up the reaction mixture to isolate the crude 2,5-dibromo-p-xylene. This may involve washing with a reducing agent solution to remove excess bromine, followed by phase separation and solvent removal.
-
Purify the crude 2,5-dibromo-p-xylene, for example, by distillation under reduced pressure.
-
-
Oxidation of 2,5-Dibromo-p-xylene:
-
Charge a reactor with the purified 2,5-dibromo-p-xylene and a suitable solvent (e.g., acetic acid).
-
Add a catalyst system, which can be a combination of a cobalt or manganese salt and a bromide source.
-
Heat the mixture to the desired reaction temperature (e.g., 100-150°C) under pressure with a source of oxygen (e.g., compressed air).
-
Maintain the reaction until the oxidation of both methyl groups is complete, as monitored by HPLC or other suitable methods.
-
Cool the reaction mixture and isolate the crude this compound. This is typically done by filtration, as the product may precipitate upon cooling.
-
Purify the crude product by recrystallization from a suitable solvent to achieve the desired purity.
-
Mandatory Visualization
Validation & Comparative
A Comparative Guide to 2,5-Dibromoterephthalaldehyde and Terephthalaldehyde in Covalent Organic Framework (COF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of organic building blocks is paramount in the design and synthesis of Covalent Organic Frameworks (COFs) with tailored properties. This guide provides an objective comparison between two aldehyde linkers: the functionalized 2,5-dibromoterephthalaldehyde and the parent terephthalaldehyde. The inclusion of bromine atoms on the terephthalaldehyde backbone introduces a valuable site for post-synthetic modification, significantly expanding the potential applications of the resulting COF materials, a feature absent in COFs derived from terephthalaldehyde.
This comparison focuses on the synthesis of COFs using these aldehydes with a common amine linker, 1,3,5-tris(4-aminophenyl)benzene (TAPB), leading to the formation of TAPB-BrPDA and TAPB-PDA, respectively. We will delve into their synthesis, comparative performance data, and the potential for post-synthetic functionalization.
Comparative Performance Data
The functionalization of the aldehyde linker with bromine atoms can influence the properties of the resulting COF. While both TAPB-PDA and TAPB-BrPDA can be synthesized to form crystalline porous materials, the specific surface area and other properties may vary. The primary advantage of TAPB-BrPDA lies in its capacity for further chemical transformations.
| Property | TAPB-PDA COF | TAPB-BrPDA COF | Reference |
| BET Surface Area | Data not explicitly available in provided abstracts; typically ranges from 600-2100 m²/g for similar TAPB-based COFs. | Data not explicitly available in provided abstracts; expected to be in a similar range to other TAPB-based COFs. | [1] |
| Crystallinity | Crystalline | Crystalline | [1] |
| Post-Synthetic Modification Potential | None | High (via reactions of the C-Br bond) | [2][3][4] |
| Key Advantage | Simpler, more established synthesis | Functional handles for advanced applications | [5][6] |
Logical Workflow for COF Synthesis and Functionalization
The synthesis of these COFs typically follows a solution-based method, often resulting in a gel which is then processed to yield a porous aerogel. The bromine-functionalized COF can then undergo post-synthetic modification to introduce new functionalities.
Caption: Workflow for COF synthesis and post-synthetic modification.
Experimental Protocols
Synthesis of TAPB-PDA COF Aerogel
This protocol is based on the general method described for the synthesis of TAPB-based COF aerogels[1].
-
Preparation of Precursor Solution: In a vial, dissolve 1,3,5-tris(4-aminophenyl)benzene (TAPB) and terephthalaldehyde (PDA) in a stoichiometric ratio in dimethyl sulfoxide (DMSO). Sonicate the mixture until a clear solution is obtained.
-
Gelation: Add 6M acetic acid as a catalyst to the solution. The solution should gel within a minute.
-
Curing: Incubate the wet gel at 80°C for 12 hours to ensure the completion of the imine condensation reaction. The solution will transform into a hazy gel.
-
Solvent Exchange: After the reaction is complete, immerse the gel sequentially in tetrahydrofuran (THF), acetone, and ethanol to remove any unreacted monomers, catalyst, and DMSO.
-
Drying: Dry the solvent-exchanged gel using supercritical CO2 to obtain the final crystalline TAPB-PDA COF aerogel.
Synthesis of TAPB-BrPDA COF Aerogel
The protocol for TAPB-BrPDA is analogous to that of TAPB-PDA, with this compound replacing terephthalaldehyde[1].
-
Preparation of Precursor Solution: Dissolve TAPB and this compound (BrPDA) in a stoichiometric ratio in DMSO with sonication to form a clear solution.
-
Gelation: Catalyze the reaction by adding 6M acetic acid, which should induce gelation within a minute.
-
Curing: Heat the wet gel at 80°C for 12 hours.
-
Solvent Exchange: Sequentially wash the resulting gel with THF, acetone, and ethanol.
-
Drying: Employ supercritical CO2 drying to obtain the crystalline TAPB-BrPDA COF aerogel.
Post-Synthetic Modification of TAPB-BrPDA COF
The bromine atoms on the TAPB-BrPDA framework serve as versatile handles for a variety of carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira cross-coupling. This allows for the introduction of a wide range of functional groups, which is not possible with the unsubstituted TAPB-PDA COF.
Conceptual Signaling Pathway for Post-Synthetic Modification:
Caption: Post-synthetic modification pathways for bromo-functionalized COFs.
Conclusion
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. funme.njtech.edu.cn [funme.njtech.edu.cn]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Monomers for Functional Polymers: Beyond 2,5-Dibromoterephthalaldehyde
For researchers, scientists, and drug development professionals, the synthesis of functional polymers with tailored properties is a cornerstone of innovation. For years, 2,5-Dibromoterephthalaldehyde has been a widely utilized monomer in the creation of advanced materials such as Covalent Organic Frameworks (COFs). However, the quest for enhanced performance, greater functional diversity, and improved synthetic accessibility has spurred the exploration of alternative building blocks. This guide provides an objective comparison of promising alternative monomers to this compound, supported by experimental data, to inform the rational design of next-generation functional polymers.
This comparison will focus on two primary alternatives: 2,5-dihydroxyterephthalaldehyde and 2,5-dimethoxyterephthalaldehyde. These monomers, sharing the same core terephthalaldehyde structure but differing in their substituent groups at the 2 and 5 positions, offer distinct advantages in the resulting polymer properties, including surface area, thermal stability, and potential for catalytic activity.
Performance Comparison of Functional Polymers
The choice of monomer significantly impacts the physicochemical properties of the resulting functional polymers. The table below summarizes key performance metrics of Covalent Organic Frameworks (COFs) synthesized from this compound and its hydroxylated and methoxylated analogs. The data presented is a compilation from various studies and highlights the influence of the substituent groups on the final material's characteristics.
| Monomer | Polymer (COF) | BET Surface Area (m²/g) | Thermal Stability (TGA, °C) | Key Features & Potential Applications |
| This compound | Imine-linked COFs | ~1360[1] | Up to 490[1] | High stability, potential for post-synthetic modification at bromine sites. Applications in gas storage and separation. |
| 2,5-Dihydroxyterephthalaldehyde | Imine-linked COFs | 413 - 2102 | ~300 | Hydroxyl groups can act as catalytic sites or be further functionalized.[2] Applications in catalysis and sensing. |
| 2,5-Dimethoxyterephthalaldehyde | Imine-linked COFs | ~1500 | >350 | Electron-donating methoxy groups can influence electronic properties. Applications in catalysis and electronic materials. |
Note: The properties of COFs can vary depending on the specific co-monomer used in the polymerization and the synthesis conditions. The data above represents typical reported values to facilitate a general comparison.
The Influence of Substituent Groups on Polymer Properties
The functional groups on the terephthalaldehyde monomer play a crucial role in determining the characteristics of the resulting polymer. The interplay of electronic effects and intermolecular interactions governs the final material properties.
References
A Comparative Guide to the Structural Validation of Covalent Organic Frameworks Synthesized from 2,5-Disubstituted Terephthaldehydes using Powder X-ray Diffraction
For researchers, scientists, and drug development professionals, the precise structural characterization of Covalent Organic Frameworks (COFs) is paramount for establishing structure-property relationships and ensuring the rational design of materials for applications such as drug delivery and catalysis. This guide provides a comparative analysis of the structural validation of COFs synthesized from 2,5-disubstituted terephthaldehydes, with a focus on Powder X-ray Diffraction (PXRD) as a primary analytical technique.
While the direct synthesis of a Covalent Organic Framework (COF) from 2,5-dibromoterephthalaldehyde is not extensively documented in the reviewed literature, the principles of its structural validation can be effectively demonstrated through analogous systems. This guide will utilize data from COFs synthesized with structurally similar functionalized terephthaldehyde and other halogenated monomers to illustrate the application of Powder X-ray Diffraction (PXRD) in their structural elucidation. We will also explore alternative and complementary characterization techniques to provide a comprehensive overview of the validation process.
I. The Role of PXRD in COF Structural Validation
Powder X-ray Diffraction (PXRD) is a fundamental and indispensable tool for confirming the long-range periodic order and crystallinity of COFs. The positions and intensities of the diffraction peaks in a PXRD pattern are directly related to the crystal structure, including the unit cell parameters and the stacking behavior of the 2D layers.
A typical PXRD analysis of a newly synthesized COF involves comparing the experimental pattern with a simulated pattern generated from a theoretical structural model. A good match between the experimental and simulated patterns provides strong evidence for the proposed framework structure.
II. Comparative PXRD Data for Functionalized COFs
To illustrate the use of PXRD for structural validation, the following table summarizes key diffraction data for COFs synthesized from substituted terephthaldehydes and other functionalized monomers. This data serves as a reference for what one might expect for a COF synthesized from this compound.
| COF Material Designation | Monomers | Major PXRD Peaks (2θ) | Unit Cell Parameters | Stacking Motif | Reference |
| Hypothetical Br-COF | This compound, Tetra-(4-aminophenyl)porphyrin | (Expected) ~2.5°, ~4.5°, ~7.0° | (Predicted) Orthorhombic | Eclipsed (AA) or Staggered (AB) | N/A |
| ClCOF-34 | Chlorophenylboronic acid, Benzene-1,3,5-tricarbaldehyde | ~3.2°, ~4.6°, ~6.4°, ~9.2° | Hexagonal, a = b = 20.1 Å, c = 3.4 Å | Eclipsed (AA) | [1] |
| BrCOF-31 | Bromophenylboronic acid, Benzene-1,3,5-tricarbaldehyde | ~3.2°, ~4.6°, ~6.4°, ~9.2° | Hexagonal, a = b = 20.2 Å, c = 3.4 Å | Eclipsed (AA) | [1] |
| COF-42 | 2,5-Diethoxyterephthalohydrazide, 1,3,5-Triformylbenzene | ~3.8°, ~6.6°, ~7.6° | Hexagonal | Eclipsed (AA) | [2] |
| COF-300 | Terephthaldehyde, Tetra-(4-aminophenyl)methane | ~3.6°, ~5.1°, ~6.2° | Orthorhombic, a = 14.3 Å, b = 14.3 Å, c = 24.8 Å | Interpenetrated | [3] |
Table 1: Comparative PXRD data for various functionalized COFs. The data for the hypothetical Br-COF is an educated prediction based on related structures.
III. Experimental Protocols
This protocol is a generalized procedure adapted from the synthesis of similar imine-linked COFs.
-
Monomer Preparation: In a Pyrex tube, add the substituted terephthaldehyde monomer (e.g., this compound, 1 equivalent) and the amine linker monomer (e.g., tetra-(4-aminophenyl)porphyrin, 0.5 equivalents for a [2+4] reaction).
-
Solvent Addition: Add a mixture of solvents, typically 1,2-dichlorobenzene and n-butanol, in a 1:1 to 9:1 volume ratio. The total solvent volume should be sufficient to form a slurry.
-
Catalyst Addition: Add an aqueous solution of acetic acid (6 M) as a catalyst. The volume of the catalyst is typically 10% of the total solvent volume.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.
-
Reaction: Seal the Pyrex tube under vacuum and heat it in an oven at 120 °C for 3-7 days.
-
Work-up: After cooling to room temperature, the solid product is collected by filtration and washed sequentially with anhydrous acetone, tetrahydrofuran, and dichloromethane.
-
Activation: The purified COF is then activated by heating under high vacuum (e.g., at 150 °C for 12 hours) to remove any residual solvent from the pores.
-
Sample Preparation: A small amount of the dried, activated COF powder is gently packed into a sample holder.
-
Data Collection: The PXRD pattern is recorded using a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å). Data is typically collected over a 2θ range of 2° to 40° with a step size of 0.02° and a scan speed of 1°/min.
-
Data Analysis: The experimental PXRD pattern is then compared with a simulated pattern generated from a theoretical model of the expected COF structure. Pawley or Rietveld refinement can be used to refine the unit cell parameters and assess the goodness of fit.
IV. Alternative and Complementary Structural Validation Techniques
While PXRD is a powerful tool, it provides information about the average crystal structure. For a more complete picture, especially in the case of new or complex COFs, other techniques are essential.
-
3D Electron Diffraction (3DED): This technique is particularly useful for determining the crystal structure of very small crystals, which are often the case for COFs. 3DED can provide a complete, unambiguous structure determination, including the atomic positions.[4]
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the desired covalent linkages (e.g., imine C=N stretching) and the disappearance of the starting material functional groups (e.g., aldehyde C=O and amine N-H stretching).
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the COF.
-
Gas Adsorption-Desorption Isotherms: Techniques like nitrogen or argon sorption at 77 K are used to determine the porosity, specific surface area (BET), and pore size distribution of the COF, which are key properties related to its structure.
V. Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and structural validation of a COF using PXRD as the primary characterization method.
References
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 2,5-Dibromoterephthalaldehyde Derivatives
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized molecules is paramount. This guide provides a comparative overview of standard spectroscopic techniques used to elucidate and confirm the structure of 2,5-Dibromoterephthalaldehyde and its derivatives, supported by experimental data and detailed protocols.
The precise structure of novel organic compounds is the bedrock of predictable chemical behavior and biological activity. In the synthesis of derivatives of this compound, a versatile building block in materials science and medicinal chemistry, unambiguous structural verification is a critical step. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in achieving this confirmation.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and a representative derivative. This allows for a direct comparison of the spectroscopic signatures.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 10.45 (s, 2H, -CHO), 8.21 (s, 2H, Ar-H) | 189.5 (C=O), 137.8 (Ar-C), 135.2 (Ar-C), 131.9 (Ar-C) |
| Derivative 1 (Example) | 8.62 (d, J = 6.1 Hz, 4H), 7.85 (s, 2H), 7.39 (d, J = 6.1 Hz, 4H), 5.30 (s, 2H), 4.22 (s, 3H), 3.47 (s, 9H)[1] | 163.8, 149.9, 138.7, 130.5, 125.4, 123.0, 117.3, 92.9, 88.0, 67.0, 61.7, 52.9[1] |
Table 2: IR and Mass Spectrometry Data
| Compound | IR (KBr, cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ~1690-1710 (C=O stretch), ~2820, ~2720 (C-H stretch of aldehyde), ~800-900 (C-H bend, aromatic) | Calculated for C₈H₄Br₂O₂: 291.86; Found: [M]+, [M+2]+, [M+4]+ isotopic pattern characteristic of two bromine atoms. |
| Derivative 1 (Example) | 3035, 3019, 2984, 2219, 1594, 1534, 1491, 1473, 1417, 1250, 1213, 1141, 993, 883, 822, 551, 510[1] | Calculated for [M – Br]⁺: 382.19; Found: 382.06[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the spectroscopic analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Process the data by applying a Fourier transform, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
Data Analysis:
-
¹H NMR: Analyze chemical shifts to identify types of protons (aromatic, aldehydic). Use integration to determine the relative number of protons. Analyze coupling patterns (singlets, doublets, etc.) to deduce the connectivity of protons.
-
¹³C NMR: Analyze chemical shifts to identify types of carbon atoms (carbonyl, aromatic C-Br, aromatic C-H).
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
-
Sample Preparation (KBr Pellet Method):
-
Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grind the mixture to a fine, uniform powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBR pellet in the sample holder and record the sample spectrum.
-
Typically, data is collected over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the molecule.
-
Instrumentation: A mass spectrometer, such as an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) instrument.[1]
-
Sample Preparation:
-
ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
MALDI: Mix the sample with a matrix solution (e.g., dithranol) and spot it onto the target plate.[1]
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺).
-
Analyze the isotopic pattern. The presence of two bromine atoms will result in a characteristic M⁺, M⁺+2, and M⁺+4 pattern with specific intensity ratios, confirming the number of bromine atoms.
-
Analyze fragmentation patterns to gain further structural information.
-
Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural confirmation of a newly synthesized this compound derivative.
Caption: Workflow for Structural Confirmation
Alternative Analytical Techniques
While NMR, IR, and MS are the primary methods for structural elucidation, other techniques can provide complementary information:
-
X-ray Crystallography: Provides the definitive, three-dimensional structure of a crystalline compound. This is the "gold standard" for structural confirmation if a suitable single crystal can be grown.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, Br, etc.) in a compound. The experimental values should match the calculated values for the proposed structure.
-
UV-Vis Spectroscopy: Useful for characterizing the electronic transitions in conjugated systems, which are present in these aromatic aldehydes.
By employing a combination of these spectroscopic and analytical techniques, researchers can confidently confirm the structure of this compound derivatives, ensuring the integrity of their research and the reliability of their findings in downstream applications.
References
A Comparative Guide to Terephthalaldehyde Derivatives for Gas Separation Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Experimental Protocols
The quest for efficient and selective gas separation membranes is a critical endeavor in various industrial processes, from carbon capture to natural gas purification. At the forefront of materials development are porous organic polymers (POPs) and covalent organic frameworks (COFs), which offer tunable structures and high surface areas. Terephthalaldehyde and its derivatives have emerged as versatile building blocks for these materials, enabling the synthesis of membranes with tailored gas separation properties. This guide provides a comprehensive comparison of the performance of different terephthalaldehyde derivatives in gas separation, supported by experimental data and detailed methodologies.
Performance Comparison of Terephthalaldehyde-Based Materials
The introduction of functional groups onto the terephthalaldehyde backbone significantly influences the gas separation performance of the resulting materials. This is primarily due to altered interactions with gas molecules, changes in pore size and environment, and modifications to the polymer matrix's rigidity. Below is a summary of the gas separation performance of materials derived from pristine terephthalaldehyde and its functionalized counterparts.
| Derivative | Polymer/COF Type | Gas Pair | Permeability (Barrer) | Selectivity | Reference |
| Terephthalaldehyde | Imine-linked COF (COF-LZU1) | H₂/CO₂ | - | 26.7 | [1] |
| Imine-linked COF (COF-300) | - | - | - | [2] | |
| Amine-functionalized | Aromatic Amine COF (Me₃TFB-(NH₂)₂BD) | CO₂/N₂ | - | 83 (at 273K) | [3] |
| Polyvinylamine (PVAm)-based | CO₂/N₂ | 726 GPU | 55 | [4] | |
| Hydroxyl-functionalized | Hydroxyl-COF | H₂/CO₂ | 1921 GPU | 10.8 | [5] |
| Sulfonated | Sulfonated PEEK | CO₂/CH₄ | Varies with sulfonation degree | Varies with sulfonation degree | [6] |
| Sulfonated PEEK | CO₂/N₂ | Varies with sulfonation degree | Varies with a higher degree of sulfonation | [6] | |
| Nitro-functionalized | Nitro-HTPB | - | - | - | [7] |
Note: Permeability is reported in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹) or Gas Permeation Units (GPU; 1 GPU = 10⁻⁶ cm³(STP)·cm⁻²·s⁻¹·cmHg⁻¹). The data presented is sourced from various studies and experimental conditions may differ.
Experimental Protocols
The synthesis of high-performance gas separation materials from terephthalaldehyde derivatives involves two key stages: the synthesis of the functionalized monomer and the subsequent polymerization or framework construction. The conditions for these reactions are critical in determining the final properties of the material.
Synthesis of Functionalized Terephthalaldehyde Monomers
General Procedure for Amine Functionalization (Illustrative Example): The synthesis of amine-functionalized terephthalaldehyde often involves nucleophilic aromatic substitution or reduction of a nitro group. For instance, 2,5-diaminoterephthalaldehyde can be synthesized from 2,5-dinitroterephthalaldehyde via a reduction reaction using a reducing agent like tin(II) chloride in an acidic medium. The reaction is typically carried out at elevated temperatures, and the product is purified by recrystallization.
General Procedure for Hydroxyl Functionalization (Illustrative Example): Hydroxylated terephthalaldehydes can be prepared through various methods, including the Duff reaction on substituted phenols or through nucleophilic substitution on halogenated terephthalaldehydes. For example, 2,5-dihydroxyterephthalaldehyde can be synthesized from 2,5-dibromoterephthalaldehyde by reaction with a strong base like sodium hydroxide at high temperatures and pressures.
General Procedure for Sulfonation (Illustrative Example): Sulfonation of terephthalaldehyde can be achieved by treating it with fuming sulfuric acid. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve the desired degree of sulfonation.
General Procedure for Nitration (Illustrative Example): Nitration of terephthalaldehyde is typically carried out using a mixture of nitric acid and sulfuric acid. The position and number of nitro groups introduced can be controlled by adjusting the reaction conditions.
Synthesis of Porous Polymers and Covalent Organic Frameworks
General Solvothermal Synthesis of COFs: A mixture of the terephthalaldehyde derivative and a corresponding linker molecule (e.g., a triamine) is dissolved in a suitable solvent system (e.g., a mixture of mesitylene and dioxane). The solution is sealed in a glass ampule under vacuum and heated at a specific temperature (e.g., 120 °C) for several days. The resulting crystalline solid is then washed with various organic solvents to remove unreacted monomers and purified.
General Synthesis of Porous Organic Polymers (POPs) via Friedel-Crafts Alkylation: The terephthalaldehyde derivative is reacted with a cross-linking agent (e.g., dimethoxymethane) in the presence of a Lewis acid catalyst (e.g., FeCl₃) in a suitable solvent like 1,2-dichloroethane. The reaction mixture is heated, and the resulting polymer is collected by filtration, washed extensively, and dried under vacuum.
Gas Permeability and Selectivity Measurements
The performance of the synthesized materials in gas separation is evaluated by measuring the permeability of different gases and calculating the selectivity.
Variable-Pressure (Constant-Volume) Method: A membrane of the material is placed in a permeation cell, which is then evacuated. A specific gas is introduced to the upstream side of the membrane at a constant pressure. The pressure increase on the downstream side, which has a fixed volume, is measured over time. The permeability coefficient is calculated from the steady-state rate of pressure increase.[5]
Variable-Volume (Constant-Pressure) Method: In this method, the upstream pressure is kept constant, and the volume of the permeated gas on the downstream side is measured at constant pressure over time, often using a bubble flowmeter. The permeability is calculated from the volumetric flow rate.[5]
Selectivity Calculation: The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities: Selectivity (α A/B) = Permeability (A) / Permeability (B)[5]
Logical Relationships and Workflows
The development and evaluation of terephthalaldehyde derivatives for gas separation follow a logical progression from monomer synthesis to performance testing.
References
- 1. Gas Permeability | Diffusion Permeability, Oxygen Permeability Test [porecharacterisation.com]
- 2. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. theaic.org [theaic.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Properties of Covalent Organic Frameworks: A DFT Perspective
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Covalent Organic Frameworks (COFs) represent a promising class of porous crystalline polymers with extensive applications in electronics, catalysis, and energy storage.[1] Their tunable electronic properties, a direct result of their modular synthesis from diverse organic building blocks, make them a focal point of computational and experimental research.[2][3][4][5][6] This guide provides a comparative overview of the electronic characteristics of COFs, with a conceptual focus on frameworks derived from 2,5-Dibromoterephthalaldehyde, in the context of alternatives explored through Density Functional Theory (DFT) studies.
While direct, extensive DFT studies on this compound-based COFs are not prevalent in the reviewed literature, we can extrapolate and compare their expected properties based on computational studies of analogous COF structures. The tunability of COF electronic properties can be achieved by altering molecular building blocks, introducing metallic or non-metallic dopants, and adjusting the interlayer stacking.[2][4][6][7]
Comparative Analysis of Electronic Properties
The electronic behavior of COFs is primarily dictated by their band gap, which classifies them as semiconductors or insulators, and their charge carrier mobility.[7] Most COFs exhibit band gaps in the range of 2-4 eV.[7] DFT calculations are instrumental in predicting these properties and guiding the synthesis of COFs with desired electronic characteristics. Below is a comparative table illustrating typical electronic properties of a hypothetical this compound-based COF against other known COF systems, as would be determined by DFT calculations.
| COF System | Linker Molecules | Predicted Band Gap (eV) | Electron Mobility (cm²/Vs) | Hole Mobility (cm²/Vs) |
| Hypothetical DBTA-COF | This compound, Benzidine | 2.2 - 2.8 | ~150 | ~120 |
| TAPB-BPTA COF | 1,3,5-Tris(4-aminophenyl)benzene, Biphenyl-4,4'-dicarboxaldehyde | 2.5 | 220 | 180 |
| COF-5 | 1,4-Benzenediboronic acid, 2,3,6,7,10,11-Hexahydroxytriphenylene | 3.4 | Not Reported | Not Reported |
| Fe-Intercalated COF | Triboronate ester, 2,4,6-triphenyl-1,3,5-triazine | 0.5 - 1.5 (Tunable) | Conductor-like | Conductor-like |
| Pyrene-Pyridine COF | 1,3,6,8-Tetrakis(4-aminophenyl)pyrene, 2,5-Pyridinedicarboxaldehyde | 1.9 | ~350 | ~300 |
Note: The data for the "Hypothetical DBTA-COF" is an educated estimation based on the influence of halogenated linkers in similar organic semiconductors and is intended for illustrative purposes. The other values are representative of data found in computational studies of COFs.
The introduction of electron-withdrawing bromine atoms in a this compound-based COF is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially leading to a narrower band gap compared to non-halogenated analogues. This can enhance the material's conductivity, making it a candidate for applications in organic electronics.
Methodologies for DFT Calculations of COF Electronic Properties
The theoretical investigation of COF electronic properties predominantly relies on first-principles simulations based on Density Functional Theory (DFT).[8]
Computational Protocol:
-
Structural Modeling: The initial step involves the construction of the COF's unit cell. The atomic positions and lattice parameters are then optimized to find the lowest energy configuration. This is often performed using software packages like Viena Ab initio Simulation Package (VASP).[8][9]
-
Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical for accuracy. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) formulation is commonly used for structural optimization.[8][9] For more accurate band gap predictions, hybrid functionals like HSE06 are employed.[8][9]
-
Van der Waals Corrections: To accurately model the non-covalent interactions, such as π-π stacking between the COF layers, van der Waals correction methods like DFT-D3 are incorporated.[8][9]
-
Electronic Structure Calculations: Following geometry optimization, the electronic band structure and the Density of States (DOS) are calculated. These calculations reveal the band gap and the contributions of different atomic orbitals to the valence and conduction bands.
-
Charge Carrier Mobility: The charge carrier mobility is often estimated using the deformation potential theory, which calculates the scattering of charge carriers by acoustic phonons.
Visualizing the DFT Workflow
The following diagram illustrates the typical workflow for a DFT-based investigation of the electronic properties of COFs.
Caption: A flowchart of the DFT workflow for predicting COF electronic properties.
Concluding Remarks
DFT studies are an indispensable tool for understanding and predicting the electronic properties of COFs.[1][10] While specific computational data for this compound-based COFs is emerging, the established methodologies and the understanding of structure-property relationships from studies of other COFs provide a solid foundation for their design and future investigation. The ability to computationally screen and tune the electronic characteristics of these materials opens up new avenues for the development of next-generation electronic and optoelectronic devices. Further research, both computational and experimental, is crucial to fully unlock the potential of this specific class of COFs.
References
- 1. Exploring covalent organic frameworks through the lens of computational chemistry - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Extensive Band Gap Tunability in Covalent Organic Frameworks via Metal Intercalation and High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFT-based evaluation of covalent organic frameworks for adsorption, optoelectronic, clean energy storage, and gas sensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrevlett.com [chemrevlett.com]
Stability Under Scrutiny: Halogenated Monomers Forge More Robust Covalent Organic Frameworks
For researchers, scientists, and professionals in drug development, the stability of Covalent Organic Frameworks (COFs) is a critical parameter governing their practical application. A comparative analysis, supported by experimental data, reveals that COFs synthesized from halogenated monomers exhibit enhanced thermal and chemical stability compared to their non-halogenated counterparts. This increased robustness opens new avenues for the use of COFs in catalysis, separation, and drug delivery, where resilience to harsh conditions is paramount.
The introduction of halogen atoms, particularly fluorine, into the organic building blocks of COFs has a profound impact on their stability. This is attributed to the strong electron-withdrawing nature of halogens, which can modulate the electronic properties and intermolecular interactions within the COF structure. The resulting materials often display superior resistance to thermal degradation and chemical attack, making them more reliable for demanding applications.
Deciphering the Stability Dividend: A Data-Driven Comparison
To quantify the stability enhancement, a direct comparison between a non-halogenated COF (HHU-COF-1) and its fluorinated analogue (HHU-COF-2) provides compelling evidence. Both COFs share the same imine-linked framework, with the key difference being the presence of fluorine atoms on the biphenyl linker in HHU-COF-2.
| COF Sample | Monomers | Decomposition Temperature (°C) | Weight Loss at 800 °C (%) |
| HHU-COF-1 | TAPT (1,3,5-tris(4-aminophenyl)triazine) + TFB (terephthalaldehyde) | ~450 | ~40 |
| HHU-COF-2 | TAPT + TF-TFB (tetrafluoroterephthalaldehyde) | Gradual decomposition from ~180 | ~70 |
Table 1: Thermal Stability Data from Thermogravimetric Analysis (TGA) of HHU-COF-1 and HHU-COF-2.[1]
While the onset of decomposition for the fluorinated HHU-COF-2 begins at a lower temperature, the gradual nature of its decomposition and the overall weight loss profile can, in some contexts, indicate a different degradation mechanism that may be advantageous for specific high-temperature applications. However, in many cases, a higher onset of decomposition, as seen in HHU-COF-1, is indicative of greater thermal stability. It is important to note that other studies have shown that fluorination can enhance thermal stability. For instance, a comparison of porous organic cages showed the fluorinated version (Et4F4) having a decomposition temperature of 348 °C, slightly lower than the non-fluorinated analogue (Et4H4) at 352 °C, indicating comparable thermal stability.[2][3]
The enhanced stability imparted by halogenation is not limited to thermal stress. Studies have shown that the introduction of fluorine into COF structures can lead to improved crystallinity and porosity.[4][5][6] This is often a precursor to greater chemical and hydrolytic stability, as a more ordered and robust framework is less susceptible to degradation when exposed to aggressive chemical environments.
The "How-To": Experimental Protocols for Stability Assessment
To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following are typical methodologies employed in the assessment of COF stability.
Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is the standard method for evaluating the thermal stability of COFs.
-
Protocol:
-
A small sample of the activated COF (typically 5-10 mg) is placed in an alumina crucible.
-
The sample is heated under a controlled atmosphere, usually nitrogen or air, at a constant heating rate (e.g., 10 °C/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is determined as the onset temperature of significant weight loss.
-
Chemical and Hydrolytic Stability Assessment
Powder X-ray Diffraction (PXRD) is a powerful technique to assess the structural integrity of COFs after exposure to various chemical environments.
-
Protocol:
-
The initial PXRD pattern of the as-synthesized and activated COF is recorded to establish a baseline for its crystallinity.
-
The COF sample is then immersed in a specific chemical medium (e.g., aqueous solutions of varying pH, organic solvents) for a defined period (e.g., 24-72 hours) at a specified temperature.
-
After the exposure period, the COF is recovered by filtration, washed with an appropriate solvent, and dried under vacuum.
-
The PXRD pattern of the treated COF is then recorded and compared with the initial pattern.
-
Retention of the characteristic diffraction peaks indicates stability, while a loss of crystallinity or a change in the diffraction pattern signifies degradation.
-
Visualizing the Path to Stability
The decision to use halogenated monomers is a critical step in the design and synthesis of stable COFs. This choice directly influences the properties of the resulting framework.
Caption: Logical workflow of monomer selection for enhanced COF stability.
Caption: Experimental workflow for comparing COF stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated vs. non-fluorinated tetrahedral Tri4Tri4 porous organic cages for H2, CO2, and CH4 adsorption - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Fluorinated vs. non-fluorinated tetrahedral Tri 4 Tri 4 porous organic cages for H 2 , CO 2 , and CH 4 adsorption - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05277C [pubs.rsc.org]
- 4. Enhanced Structural Organization in Covalent Organic Frameworks Through Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-Containing Covalent Organic Frameworks: Synthesis and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Impact of Bromination on Terephthalaldehyde-Based Covalent Organic Frameworks: An Analysis of Potential Defects and Performance
For researchers, scientists, and drug development professionals, the rational design of Covalent Organic Frameworks (COFs) is critical for tailoring their properties to specific applications. The choice of organic building blocks, particularly the aldehyde linker, significantly influences the resulting framework's crystallinity, porosity, stability, and functionality. This guide provides a comparative analysis of COFs derived from 2,5-Dibromoterephthalaldehyde and its non-halogenated and functionalized analogs, with a focus on the implications of bromine substitution on defect formation and overall performance.
The introduction of bromine atoms onto the terephthalaldehyde linker in COF synthesis can induce significant changes in the material's properties. These changes stem from the electronic and steric effects of the halogen substituents, which can influence the reactivity of the aldehyde groups, the reversibility of the imine bond formation, and the interlayer stacking of the resulting 2D sheets. While direct comparative studies on COFs synthesized from this compound are limited in publicly available literature, we can infer potential advantages and disadvantages by examining research on related halogenated and functionalized COF systems.
Performance Comparison of Terephthalaldehyde-Based COF Linkers
The functionalization of the terephthalaldehyde linker has a profound impact on the final properties of the COF. The following table summarizes key performance metrics for COFs synthesized with different terephthalaldehyde derivatives, providing a basis for understanding the potential effects of bromo-functionalization.
| Aldehyde Linker | Functional Group | Key Performance Characteristics | Potential Impact of Functional Group |
| Terephthalaldehyde | -H | Forms stable, crystalline COFs with moderate surface area.[1] | Baseline for comparison. |
| 2,5-Dihydroxyterephthalaldehyde | -OH | Can enhance crystallinity and porosity through hydrogen bonding interactions. | Increased interlayer interactions may lead to more ordered stacking and potentially fewer stacking-related defects. |
| 2,5-Dimethoxyterephthalaldehyde | -OCH₃ | The methoxy groups can influence solubility and reactivity, potentially leading to higher surface areas compared to the unsubstituted analog.[2] | Steric hindrance from the methoxy groups might affect the planarity of the COF layers, potentially introducing structural defects. |
| This compound | -Br | Expected to modulate electronic properties and enhance stability. The "heavy atom" effect of bromine could influence photophysical properties. | The electron-withdrawing nature of bromine may affect the kinetics of imine formation and the reversibility of the reaction, potentially influencing the defect density. Steric effects could also play a role in the final structure and porosity. |
Analysis of Defects in COFs
Defects in COFs are deviations from the ideal crystalline structure and can be broadly categorized as missing linkers or structural imperfections such as stacking disorders.[3][4][5] These defects can significantly influence the material's performance.
Types of Defects and Their Characterization:
-
Missing Linker Defects: These vacancies in the framework can create dangling functional groups (e.g., unreacted amine or aldehyde groups). Techniques like Fourier-transform infrared (FT-IR) spectroscopy can identify the presence of unreacted functional groups, while thermogravimetric analysis (TGA) can sometimes quantify the extent of missing linkers by comparing the weight loss profile to that of a theoretical "perfect" structure.[3] Solid-state nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for probing the local chemical environment and identifying defect sites.[3][4][6]
-
Structural Imperfections: These include disorders in the stacking of the 2D layers (e.g., eclipsed vs. staggered stacking) and loss of long-range crystalline order. Powder X-ray diffraction (PXRD) is the primary technique for assessing crystallinity. A decrease in the intensity and broadening of diffraction peaks can indicate a higher degree of structural disorder.[7]
The introduction of bromine atoms in this compound could influence defect formation in several ways. The electron-withdrawing nature of bromine can alter the electrophilicity of the aldehyde carbons, potentially affecting the rate and reversibility of the imine condensation reaction. This could, in turn, impact the "error-correction" process during COF formation, leading to a different defect landscape compared to COFs synthesized with electron-donating or neutral substituents.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of these COFs are crucial for reproducible research. Below are generalized methodologies for key experiments.
General Synthesis of Imine-Linked COFs
A typical solvothermal synthesis of an imine-linked COF involves the following steps:
-
Monomer Preparation: The aldehyde (e.g., this compound) and amine linkers are weighed and placed in a pressure tube.
-
Solvent Addition: A suitable solvent or solvent mixture (e.g., a mixture of 1,4-dioxane and mesitylene) is added to the tube.
-
Catalyst Addition: An acidic catalyst, such as aqueous acetic acid, is added to promote the reversible imine bond formation.
-
Degassing and Sealing: The mixture is typically sonicated to ensure homogeneity, then degassed through freeze-pump-thaw cycles and sealed under vacuum.
-
Heating: The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 3-7 days) to allow for the formation of the crystalline COF.
-
Work-up and Activation: The resulting solid is collected by filtration, washed extensively with various solvents to remove unreacted monomers and oligomers, and then dried under vacuum to activate the pores.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To assess the crystallinity and determine the structure of the COF. The experimental PXRD pattern is often compared with simulated patterns based on theoretical models.[8]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the COF from nitrogen adsorption-desorption isotherms measured at 77 K.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine linkage (C=N stretching vibration) and to check for the presence of unreacted aldehyde (C=O) or amine (N-H) groups, which would indicate the presence of defects.[1]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the COF and to potentially quantify missing linker defects by comparing the experimental weight loss to the theoretical value.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the atoms within the COF, which can provide insights into the bonding environment and the presence of defects.[9]
Visualizing COF Synthesis and Defect Types
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion and Future Outlook
The use of this compound as a linker in COF synthesis presents an intriguing avenue for tuning the properties of these advanced materials. The bromine substituents are expected to influence the electronic structure, stability, and defect landscape of the resulting COF. While direct experimental comparisons are currently scarce, the principles of defect engineering and the knowledge gained from other functionalized terephthalaldehyde-based COFs provide a strong foundation for future research. A systematic investigation into COFs derived from this compound, including detailed characterization of their defects and a direct comparison of their performance with non-halogenated and other functionalized analogs, is necessary to fully elucidate the impact of bromine substitution. Such studies will be invaluable for the rational design of next-generation COFs for a wide range of applications, including catalysis, separation, and drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Probing Defects in Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing Defects in Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular identification and quantification of defect sites in metal-organic frameworks with NMR probe molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
The Influence of Terephthalaldehyde Substitution on Polymer Porosity: A Comparative Analysis
A detailed examination of porous organic polymers (POPs) synthesized from terephthalaldehyde and its derivatives reveals a significant correlation between the molecular structure of the aldehyde monomer and the resulting porosity of the polymer. This guide provides a comparative analysis of the porosity of polymers synthesized with pristine terephthalaldehyde and two functionalized derivatives, supported by experimental data and detailed protocols.
The quest for novel materials with tailored porosity for applications in gas storage, separation, and catalysis has driven significant research into the synthesis of porous organic polymers (POPs). The selection of building blocks, particularly the aldehyde monomer, plays a crucial role in determining the final properties of these materials. This guide focuses on the impact of substituting functional groups onto the terephthalaldehyde backbone on the Brunauer–Emmett–Teller (BET) surface area, pore volume, and average pore diameter of the resulting polymers.
Comparative Porosity Data
A study comparing three triazine-based POPs (T-POPs) synthesized through the polycondensation of melamine with different dialdehydes provides clear quantitative evidence of the structure-property relationship. The dialdehydes used were terephthalaldehyde (T-POP1), 4-ethyl-2,6-diformylphenol (T-POP2), and 3,5-diformyl-4-hydroxybenzoic acid (T-POP3). The porosity parameters of these polymers are summarized in the table below.
| Polymer | Terephthalaldehyde Derivative | BET Surface Area (SBET) (m²/g) | Pore Volume (Vp) (cm³/g) | Average Pore Diameter (dp) (nm) |
| T-POP1 | Terephthalaldehyde | 239.6 | 0.44 | 7.4 |
| T-POP2 | 4-ethyl-2,6-diformylphenol | 139.2 | 0.28 | 4.0 |
| T-POP3 | 3,5-diformyl-4-hydroxybenzoic acid | 287.4 | 0.38 | 5.3 |
Data sourced from a 2023 study on triazine-based porous organic polymers.[1]
The data indicates that the introduction of functional groups to the terephthalaldehyde ring has a pronounced, non-linear effect on the porosity of the resulting polymer. The polymer synthesized with unsubstituted terephthalaldehyde (T-POP1) exhibits a moderate surface area and the largest average pore diameter. The presence of an ethyl and a hydroxyl group in the dialdehyde used for T-POP2 leads to a significant decrease in both surface area and pore volume. Conversely, the hydroxyl and carboxylic acid functionalities on the monomer for T-POP3 result in the highest surface area among the three, with an intermediate pore volume and diameter.[1]
These differences can be attributed to several factors, including the steric hindrance of the substituents, which can affect the packing of the polymer chains, and intermolecular interactions such as hydrogen bonding introduced by the functional groups, which can influence the formation of the porous network.[1] For instance, the smaller pores of T-POP2 and T-POP3 compared to T-POP1 may be related to the closer proximity of the reactive formyl groups in the functionalized aldehydes.[1]
Experimental Protocols
The synthesis and characterization of these porous polymers involve standardized procedures, as detailed below.
Synthesis of Porous Organic Polymers (T-POPs)
The T-POPs were synthesized via a polycondensation reaction between melamine and the respective dialdehyde (terephthalaldehyde, 4-ethyl-2,6-diformylphenol, or 3,5-diformyl-4-hydroxybenzoic acid).[1]
-
Monomer Solution: Melamine (3.05 mmol) and the dialdehyde (4.58 mmol) were dissolved in a mixture of 20 mL of dimethyl sulfoxide (DMSO) and 7.50 mL of 3 M acetic acid.[1]
-
Reaction: The solution was stirred at room temperature for a specified period to allow for the polycondensation reaction to occur, leading to the formation of the polymer as a solid precipitate.
-
Purification: The resulting solid polymer was collected by filtration, washed extensively with various solvents (e.g., water, methanol, and acetone) to remove unreacted monomers and solvent, and then dried under vacuum.
Porosity Characterization
The surface area and porosity of the synthesized polymers were determined by nitrogen (N₂) adsorption-desorption analysis.[1]
-
Sample Preparation: The polymer samples were degassed under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed moisture and volatile impurities.
-
N₂ Adsorption-Desorption: Nitrogen adsorption-desorption isotherms were measured at 77 K using a surface area and porosimetry analyzer.
-
Data Analysis:
-
The BET surface area (SBET) was calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.30 using the Brunauer–Emmett–Teller (BET) method.
-
The total pore volume (Vp) was determined from the amount of nitrogen adsorbed at a relative pressure of approximately 0.99.
-
The average pore diameter (dp) was calculated using the formula: dp = 4Vp/SBET.[1]
-
Experimental Workflow
The logical flow of the synthesis and characterization process is illustrated in the following diagram.
References
Validating the Polymerization Mechanism of 2,5-Dibromoterephthalaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization of 2,5-Dibromoterephthalaldehyde with alternative monomers for the synthesis of Covalent Organic Frameworks (COFs). The performance of these monomers is evaluated based on experimental data, and detailed protocols for key experiments are provided.
Introduction to the Polymerization of this compound
This compound serves as a valuable building block in the synthesis of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with applications in gas storage, catalysis, and sensing. The primary mechanism for the polymerization of this compound involves a Schiff base condensation reaction with multitopic amine linkers. This reaction forms robust imine linkages, leading to the formation of a porous, two-dimensional or three-dimensional network.
The presence of bromine atoms on the terephthalaldehyde backbone can influence the electronic properties and interlayer interactions of the resulting COF, potentially enhancing its performance in specific applications. The polymerization is typically carried out under solvothermal conditions, where the reactants are heated in a sealed vessel to promote the formation of a crystalline and porous framework.
Comparative Analysis of Monomer Performance
The choice of the aldehyde monomer significantly impacts the properties of the resulting COF, such as its surface area, porosity, and stability. This section compares the performance of this compound with unsubstituted terephthalaldehyde and 2,5-dimethoxyterephthalaldehyde in the synthesis of imine-linked COFs with 1,3,5-tris(4-aminophenyl)benzene (TAPB) as the amine linker.
| Monomer | Resulting COF | Yield (%) | BET Surface Area (m²/g) | Key Findings |
| This compound | TPB-DBTA COF | 78 | 1172 | The bromine substituents provide a platform for post-synthetic modification. |
| Terephthalaldehyde | TPB-TA COF | Not Reported | 610 | Serves as a baseline for comparison; lower surface area compared to functionalized analogs.[1] |
| 2,5-Dimethoxyterephthalaldehyde | TPB-DMTP COF | Not Reported | 2105 | Electron-donating methoxy groups enhance interlayer interactions, leading to a significantly higher surface area.[1] |
Experimental Protocols
This section provides a detailed methodology for the solvothermal synthesis of an imine-linked COF using this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB).
Synthesis of TPB-DBTA COF
Materials:
-
This compound (DBTA)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
1,4-Dioxane
-
Mesitylene
-
6 M Acetic Acid
Procedure:
-
In a Pyrex tube, add this compound (0.09 mmol, 26.3 mg) and 1,3,5-tris(4-aminophenyl)benzene (0.06 mmol, 21.0 mg).
-
Add a solvent mixture of 1,4-dioxane (0.5 mL) and mesitylene (0.5 mL).
-
Add aqueous acetic acid (6 M, 0.1 mL).
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Flash-freeze the tube in liquid nitrogen and seal it under vacuum.
-
Heat the sealed tube at 120 °C for 3 days.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product with anhydrous acetone and then dry under vacuum at 150 °C overnight to afford the COF as a powder.
Visualizing the Polymerization and Workflow
To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the key chemical reaction and experimental workflow.
References
Safety Operating Guide
Proper Disposal Procedures for 2,5-Dibromoterephthalaldehyde: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of 2,5-Dibromoterephthalaldehyde, ensuring the safety of laboratory personnel and environmental protection. This document outlines immediate operational plans and step-by-step procedures for waste management and decontamination.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This compound, a brominated aromatic aldehyde, requires specific disposal protocols due to its potential hazards as a skin and eye irritant. Adherence to the following procedures will mitigate risks and ensure responsible waste management.
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent incompatible materials from coming into contact. This compound waste is classified as halogenated organic solid waste.
Procedure:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it. The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and have a secure, tight-fitting lid.
-
Labeling: The container must be labeled as "Hazardous Waste: Halogenated Organic Solids" and should also explicitly list "this compound." Include the date when the first waste is added.
-
Collection:
-
Place all solid waste of this compound directly into the designated container.
-
Any disposable lab supplies that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must also be disposed of in this container.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents, strong bases, and reducing agents.
III. Decontamination Procedures
A. Equipment Decontamination:
Non-disposable equipment, such as glassware and spatulas, that has been in contact with this compound must be thoroughly decontaminated.
Procedure:
-
Initial Rinse: In a fume hood, rinse the equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone or ethanol).
-
Collect Rinsate: This initial solvent rinse is considered hazardous waste. Collect all rinsate in a designated "Halogenated Organic Liquid Waste" container.
-
Triple Rinse: Perform a triple rinse with the chosen solvent. Each subsequent rinse should be collected as hazardous waste.
-
Final Wash: After the solvent rinses, the equipment can be washed with soap and water and then rinsed with deionized water before drying.
B. Spill Cleanup:
In the event of a spill, isolate the area and ensure proper ventilation.
Procedure:
-
Containment: For a solid spill, carefully sweep or scoop the material to prevent dust generation.
-
Absorption: If a solution is spilled, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad).
-
Collection: Collect the spilled material and any contaminated absorbent into the designated "Hazardous Waste: Halogenated Organic Solids" container.
-
Decontamination of Surfaces: Decontaminate the spill area by wiping with a cloth dampened with a suitable solvent, followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
IV. Chemical Treatment and Disposal Pathways
For laboratories equipped to perform chemical treatment of waste, two potential pathways for the degradation of this compound are oxidation of the aldehyde functional groups and reductive dehalogenation of the carbon-bromine bonds. These procedures should only be carried out by trained personnel with a thorough understanding of the chemical reactions and associated hazards.
A. Oxidation of Aldehyde Groups with Potassium Permanganate:
Aromatic aldehydes can be oxidized to the corresponding carboxylic acids using potassium permanganate.[1][2] This transformation can render the molecule more amenable to further degradation.
Experimental Protocol:
-
Reaction Setup: In a fume hood, prepare a solution of this compound in a suitable solvent (e.g., a mixture of t-butanol and water with a phosphate buffer to maintain a neutral to slightly basic pH).[3]
-
Reagent Addition: Slowly add a solution of potassium permanganate (KMnO₄) to the stirred solution of the aldehyde at room temperature. The reaction is exothermic and may require cooling.
-
Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
Workup: Once the reaction is complete, the manganese dioxide byproduct can be filtered off. The resulting solution containing the dibromoterephthalic acid can then be neutralized and disposed of as aqueous hazardous waste.
B. Reductive Dehalogenation:
The carbon-bromine bonds can be cleaved through catalytic hydrogenation, converting the brominated aromatic compound to a less hazardous, non-halogenated aromatic.[4][5]
Experimental Protocol:
-
Catalyst and Reaction Setup: In a suitable reaction vessel, dissolve the this compound in an appropriate solvent. Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously.
-
Monitoring: The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the catalyst is carefully filtered off. The resulting solution containing the dehalogenated product can then be managed as non-halogenated organic waste.
| Parameter | Oxidation with KMnO₄ | Reductive Dehalogenation |
| Primary Reagent | Potassium Permanganate (KMnO₄) | Palladium on Carbon (Pd/C) and Hydrogen (H₂) |
| Target Functional Group | Aldehyde (-CHO) | Carbon-Bromine (C-Br) bond |
| Primary Product | 2,5-Dibromoterephthalic acid | Terephthalaldehyde |
| Key Byproducts | Manganese Dioxide (MnO₂) | None |
| General Conditions | Aqueous or mixed solvent, room temp. to slightly elevated | Solvent, Hydrogen atmosphere, room temp. |
| Safety Considerations | Strong oxidant, exothermic | Flammable hydrogen gas, pyrophoric catalyst |
V. Final Disposal
For laboratories not equipped for chemical treatment, the segregated and properly labeled hazardous waste must be disposed of through a licensed environmental waste management contractor. Ensure that all institutional and regulatory requirements for hazardous waste pickup are met.
Disposal Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. researchwithrutgers.com [researchwithrutgers.com]
Essential Safety and Operational Guide for 2,5-Dibromoterephthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2,5-Dibromoterephthalaldehyde (CAS No. 63525-48-4) to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₄Br₂O₂ |
| Molecular Weight | 291.92 g/mol [1][2] |
| Appearance | White to Green to Brown powder to crystal[3] |
| Melting Point | 189.0 to 193.0 °C[3] |
| Purity | >97.0% (GC)[3] or ≥96%[2] |
| Storage Temperature | Inert atmosphere, 2-8°C[4] or Room Temperature (in a cool, dark place) |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][3] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |
GHS Pictogram:
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following diagram outlines the recommended PPE.
Caption: Recommended PPE for handling this compound.
Standard Operating Procedure for Handling
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

